(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
Description
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Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane |
InChI |
InChI=1S/C20H25NO2/c1-3-8-18(9-4-1)14-21-12-7-13-23-20(15-21)17-22-16-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2/t20-/m0/s1 |
InChI Key |
RKDIYYMKTOOITR-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(C[C@H](OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC(OC1)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis of Chiral 1,4-Oxazepane Derivatives: Methodologies, Mechanisms, and Applications in Drug Discovery
Introduction: The 1,4-Oxazepane Scaffold in Medicinal Chemistry
Chiral seven-membered heterocycles, particularly 1,4-oxazepanes, are highly privileged scaffolds in modern drug discovery. They are core structural motifs in potent anticonvulsants, antifungal agents, and peripherally selective noradrenaline reuptake inhibitors[1][2]. Despite their pharmacological value, the synthesis of chiral 1,4-oxazepanes has historically been hindered by the thermodynamic and kinetic challenges associated with seven-membered ring formation. The entropic penalty of bringing the reactive chain ends together, combined with transannular strain, often leads to poor yields or competing side reactions (such as smaller ring lactonization or intermolecular oligomerization).
Historically, syntheses relied on multistep procedures involving the acetalization of ketones, intramolecular opening of epoxides, or ring expansion from carbohydrates, which often suffered from a striking paucity of enantioselective variants[3]. To bypass these limitations, modern synthetic strategies rely on precise conformational locking, solid-phase diversification, and telescoped asymmetric catalysis.
Mechanistic Foundations and Synthetic Strategies
Regio- and Stereoselective 7-Endo Cyclization via Haloetherification
A breakthrough in the synthesis of polysubstituted chiral 1,4-oxazepanes relies on a regio- and stereoselective 7-endo cyclization through haloetherification, as developed by [3].
Causality of the Mechanism: The central challenge in catalytic enantioselective halofunctionalization is the reversible formation of halonium ions and facile olefin-to-olefin transfer, which typically erodes stereospecificity[3]. By generating configurationally defined bromonium or chloronium ions via the solvolysis of enantiomerically enriched precursors, the intermediate is intercepted intramolecularly by a tethered nucleophile. The stereospecificity of this capture is preserved because the specific substitution pattern of the precursor restricts the conformational degrees of freedom, kinetically favoring the 7-endo-tet cyclization over competing pathways[3].
Fig 1. Mechanistic pathway of 7-endo haloetherification for chiral 1,4-oxazepanes.
Solid-Phase Synthesis via Polymer-Supported Homoserine
For library generation and medicinal chemistry diversification, solid-phase synthesis offers a rapid route to 1,4-oxazepane-5-carboxylic acids bearing multiple stereocenters. demonstrated that Fmoc-HSe(TBDMS)-OH immobilized on Wang resin can be functionalized and subsequently cleaved to yield the desired heterocycle[1].
Causality of the Cleavage Cocktail: The choice of cleavage reagents dictates the structural fate of the molecule. Cleavage from the polymer support using pure trifluoroacetic acid (TFA) leads to the removal of the silyl protective group followed by spontaneous lactonization, yielding a smaller, undesired ring[1]. However, when a TFA/triethylsilane (Et3SiH) cocktail is employed, the Et3SiH acts as an active reducing agent. It intercepts the highly electrophilic intermediate generated during cleavage, preventing simple lactonization and driving the intramolecular attack of the internal nucleophile to form the 1,4-oxazepane derivative[1][4].
Fig 2. Solid-phase synthesis workflow for chiral 1,4-oxazepane-5-carboxylic acids.
Telescoped Asymmetric Synthesis for Pharmaceutical Scaling
Process chemistry requires robust, scalable routes that avoid chromatographic purification. developed a practical synthesis for a peripherally selective noradrenaline reuptake inhibitor possessing a chiral 6,7-trans-disubstituted-1,4-oxazepane scaffold[2].
Causality of the Telescoped Route: To achieve a practical, chiral HPLC-free and column chromatography-free synthesis, the desired stereochemistry is locked early. The sequence begins with a Morita-Baylis-Hillman reaction, followed by Michael addition and reduction. Crucially, diastereomeric salt formation with (+)-10-camphorsulfonic acid isolates the pure single stereoisomer[2]. Because the optical purity is upgraded at the intermediate stage, the subsequent seven-membered ring formation can be executed in a fully telescoped process (multiple transformations without intermediate isolation), ensuring excellent chemical and optical purity in the final active pharmaceutical ingredient (API)[2].
Quantitative Data: Yield and Scalability Comparison
The table below summarizes the quantitative performance metrics of the three primary methodologies discussed.
| Synthetic Methodology | Starting Material / Precursor | Key Reagents | Yield Range | Enantiomeric / Diastereomeric Excess | Scalability / Application |
| Haloetherification (7-endo) | N-protected amino alcohols | NBS/NCS, Base | 60–85% | >95% ee | Moderate (Discovery/Lead Opt) |
| Solid-Phase Synthesis | Polymer-supported homoserine | TFA, Et3SiH, 2-bromoacetophenones | 40–65% | Diastereomeric mixtures (separable post-reduction) | Low (Library Generation) |
| Telescoped MBH Cyclization | Commercially available aldehydes | (+)-10-camphorsulfonic acid | >80% (overall) | >99% ee, excellent dr | High (Process / API Manufacturing) |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems containing integrated In-Process Controls (IPCs) to verify reaction causality at critical junctures.
Protocol A: N-Alkylation of N-Protected Amino Alcohols (Precursor for Haloetherification)
Adapted from the methodology of Bezanson et al.[3]
-
Reaction Setup: To a suspension of 200 mg (1.18 mmol) of threonine methyl ester hydrochloride salt in 40 mL of anhydrous CH2Cl2, add 330 μL (2.36 mmol) of NEt3 via syringe. Stir the mixture for 0.5 h at room temperature to ensure complete free-basing of the amine[3].
-
Electrophile Addition: Chill the flask to 0 °C. Add 288 mg (1.30 mmol) of solid nosyl chloride in a single portion. Allow the resulting solution to warm slowly to room temperature and stir for 16 h[3].
-
In-Process Control (Self-Validation): Pull a 50 μL aliquot, quench with water, and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 1:1). The complete disappearance of the ninhydrin-active amine spot confirms successful sulfonylation. Causality check: If unreacted amine remains, the basicity was insufficient or moisture quenched the nosyl chloride; add 0.1 eq NEt3 and 0.05 eq nosyl chloride.
-
Workup & Isolation: Wash the organic product with deionized water (3 × 100 mL). Dry the organic extract over anhydrous Na2SO4, filter, and concentrate in vacuo[3].
-
Quality Control: Analyze via 1H NMR. The appearance of a distinct sulfonamide proton signal (~5.5–6.0 ppm) and the correct integration of the nosyl aromatic protons validate the synthesis of (2S,3R)-methyl 3-hydroxy-2-(4-nitrophenylsulfonamido)butanoate[3].
Protocol B: TFA/Et3SiH-Mediated Cleavage for Solid-Phase Oxazepane Formation
Adapted from the methodology of Králová et al.[1]
-
Resin Preparation: Wash the Wang resin-bound N-phenacyl nitrobenzenesulfonamide (approx. 0.5 mmol loading) sequentially with DMF, MeOH, and DCM (3x each) to remove any unreacted starting materials. Swell the resin in DCM for 15 minutes.
-
Cleavage Cocktail Execution: Prepare a fresh cleavage cocktail of TFA/Et3SiH/DCM (ratio 50:5:45 v/v/v). Add 10 mL of the cocktail to the resin. Mechanistic note: The 5% Et3SiH is strictly required to reduce the intermediate and prevent 5-membered lactonization[1][4]. Agitate at room temperature for 2 hours.
-
Filtration and Concentration: Filter the resin and wash with neat TFA (2 × 5 mL) and DCM (2 × 5 mL). Pool the filtrates and evaporate under a stream of nitrogen.
-
Post-Cleavage Modification (Self-Validation): Because the resulting 1,4-oxazepane derivatives often present as inseparable diastereomers, subject the crude mixture to catalytic hydrogenation (H2 balloon, 10% Pd/C in MeOH) for 4 hours. Causality check: Hydrogenation of the nitro group to an aniline significantly alters the polarity of the isomers, improving their separability via standard silica gel chromatography[1].
-
Quality Control: Perform chiral HPLC analysis on the isolated fractions to confirm the diastereomeric ratio (dr) and validate the stereoselective induction of the newly formed stereocenters.
References
-
Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry (2013). URL:[Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances (2020). URL:[Link]
-
Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-Trans-disubstituted-1,4-oxazepane as a Scaffold. Organic Process Research & Development (2017). URL:[Link]
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Mass spectrometry analysis of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
Introduction
In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, offering a three-dimensional architecture that is often key to biological activity. Among these, the 1,4-oxazepane ring system, a seven-membered saturated heterocycle, serves as a valuable building block for novel therapeutic agents.[1][2] This guide focuses on a specific derivative, (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane , a chiral molecule whose structural integrity and purity are critical for its potential applications in pharmaceutical development.
Mass spectrometry is an indispensable analytical tool in the pharmaceutical industry, providing crucial data on molecular identity, structure, and purity.[3][4] For a molecule like (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane, a comprehensive mass spectrometric analysis is not merely a procedural step but a foundational component of its chemical validation. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth technical examination of the mass spectrometric analysis of this compound. It moves beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. We will explore optimal sample preparation, compare ionization techniques, predict and analyze fragmentation pathways using tandem mass spectrometry (MS/MS), and outline an integrated strategy for complete characterization.
Section 1: Physicochemical Properties and Structural Features
A thorough understanding of the molecule's structure is the bedrock of any mass spectrometric analysis. The key physicochemical properties of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane are summarized below.
| Property | Value | Source |
| Chemical Name | (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane | [5] |
| CAS Number | 1802150-08-8 | [5][6][7] |
| Molecular Formula | C₂₀H₂₅NO₂ | [5][8] |
| Average Molecular Weight | 311.42 g/mol | [5][7] |
| Monoisotopic Mass | 311.18853 Da | [8] |
The molecule's structure contains several key features that dictate its behavior in a mass spectrometer:
-
Tertiary Amine (N-Benzyl Group): The nitrogen atom in the oxazepane ring is a primary site for protonation, making the molecule highly suitable for positive-ion mode electrospray ionization (ESI). The bond between this nitrogen and the benzyl group is a predictable site of fragmentation.[9][10]
-
Ether Linkage (Benzyloxymethyl Group): The ether oxygen is another potential site for protonation, though less favored than the amine nitrogen. The C-O bonds of the ether and the benzylic C-O bond are also susceptible to cleavage under energetic conditions.
-
1,4-Oxazepane Heterocyclic Core: Saturated heterocyclic rings can undergo characteristic ring-opening fragmentation pathways, which can provide valuable structural confirmation.[11]
-
Chirality: The stereocenter at the C2 position is a critical feature for biological activity. While mass spectrometry itself does not differentiate between enantiomers, its coupling with chiral separation techniques is essential for enantiomeric analysis.[12][13]
Section 2: Analytical Workflow & Sample Preparation
A robust analytical workflow begins with meticulous sample preparation. The primary goal is to prepare a sample solution that is compatible with the mass spectrometer's ionization source, minimizing matrix effects and maximizing ionization efficiency.[4]
Experimental Protocol: Sample Preparation for ESI-MS
Rationale: The chosen solvent system (acetonitrile/water) is compatible with reverse-phase chromatography and electrospray ionization. Formic acid is added to lower the pH of the solution, which promotes the protonation of the basic nitrogen atom on the oxazepane ring, leading to a significantly stronger signal for the desired [M+H]⁺ ion in positive-ion mode.[11]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane and dissolve it in 1 mL of a 1:1 (v/v) mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Acidification: To the stock solution, add formic acid to a final concentration of 0.1%.
-
Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using the same acidified solvent mixture. This concentration range is typically optimal for direct infusion analysis, avoiding detector saturation.
-
Filtration (Optional): If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the MS interface.
Section 3: Ionization Techniques for Molecular Weight Confirmation
The first step in any mass spectrometric characterization is the unambiguous determination of the molecular weight. The choice of ionization technique is critical.
Electrospray Ionization (ESI-MS): The Soft Approach
ESI is the preferred method for this type of molecule due to its "soft" nature, which imparts minimal excess energy to the analyte, thus keeping it intact during the ionization process.[14] This results in a spectrum dominated by the protonated molecule, [M+H]⁺, providing clear confirmation of the molecular weight.
Experimental Protocol: ESI-MS Analysis
Rationale: The parameters are chosen to ensure efficient desolvation and ionization. Positive ion mode is selected due to the presence of the basic amine. A wide mass scan range ensures the capture of potential adducts or unexpected high-mass impurities.
-
Instrument: Agilent 6460 QQQ or similar tandem mass spectrometer with an ESI source.[11]
-
Infusion: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive (+) ESI.
-
Capillary Voltage: 3500 V.
-
Source Temperature: 300°C.[11]
-
Nebulizer Gas (N₂): 45 psi.[11]
-
Mass Range: Scan from m/z 100 to 500.
| Ion Species | Formula | Calculated m/z | Expected Observation |
| Protonated Molecule | [C₂₀H₂₅NO₂ + H]⁺ | 312.1964 | Base Peak |
| Sodium Adduct | [C₂₀H₂₅NO₂ + Na]⁺ | 334.1783 | Minor Peak |
| Potassium Adduct | [C₂₀H₂₅NO₂ + K]⁺ | 350.1523 | Minor Peak |
Electron Impact (EI-MS): A Structural Perspective
While less common for routine pharmaceutical analysis today, understanding EI fragmentation is fundamentally important. EI is a high-energy "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[15] This causes extensive and often predictable fragmentation, but the molecular ion (M⁺•) of N-benzylamines can be unstable and weak or entirely absent.[9] The primary value of EI would be in comparing the resulting fragmentation pattern to library spectra for structural confirmation. The base peak would likely not be the molecular ion but rather a stable fragment ion.
Section 4: Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. It involves isolating the ion of interest (the precursor ion, in this case, the [M+H]⁺ at m/z 312.2) and subjecting it to fragmentation through collision with an inert gas, a process known as Collision-Induced Dissociation (CID). The resulting product ions provide a fingerprint of the molecule's structure.
Predicted Fragmentation Pathways
Based on the known fragmentation rules for amines, ethers, and benzyl groups, several key fragmentation pathways are predicted for the [M+H]⁺ ion of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.[9][16][17]
-
Pathway A: Benzylic Cleavage: The most characteristic fragmentation for N-benzyl compounds is the cleavage of the C-N bond between the benzyl group and the nitrogen atom.[9] This results in the formation of the highly stable tropylium ion at m/z 91 and a neutral loss of the rest of the molecule.
-
Pathway B: Ether Cleavage: Cleavage can occur within the benzyloxymethyl side chain. Loss of the entire benzyloxymethyl group via cleavage of the C2-C bond would lead to a fragment at m/z 190 . Alternatively, cleavage of the benzyl-oxygen bond would also produce the tropylium ion at m/z 91 .
-
Pathway C: Ring Opening: The seven-membered oxazepane ring can undergo various ring-opening fragmentations, leading to a series of smaller ions that are characteristic of the heterocyclic core.[11]
-
Pathway D: Combined Fragmentation: A common pathway involves the loss of toluene (92 Da) from the protonated molecule, resulting in a fragment at m/z 220 . This can be followed by further fragmentation, such as the loss of formaldehyde (30 Da) to yield an ion at m/z 190 .
Experimental Protocol: MS/MS Analysis
Rationale: Collision energy is a critical parameter that must be optimized. Starting with a low energy and gradually increasing it allows for the observation of primary fragments before they undergo further dissociation.
-
Instrument Mode: Set the mass spectrometer to Product Ion Scan mode.
-
Precursor Ion Selection: In the first quadrupole (Q1), set the instrument to isolate the [M+H]⁺ ion at m/z 312.2.
-
Collision Cell (Q2): Introduce nitrogen or argon as the collision gas.
-
Collision Energy (CE): Apply a range of collision energies (e.g., ramping from 10 to 40 eV) to observe the full fragmentation pattern. A single optimized value (e.g., 25 eV) can be used for routine analysis.
-
Product Ion Scan (Q3): Set the third quadrupole to scan a range of m/z values (e.g., m/z 50 to 320) to detect all resulting product ions.
Data Interpretation Table: Expected Fragments
| Precursor m/z | Product m/z | Neutral Loss (Da) | Proposed Fragment Structure / Formula | Fragmentation Pathway |
| 312.2 | 220.1 | 92.1 (Toluene) | [C₁₃H₁₈NO₂]⁺ | Rearrangement and loss of toluene |
| 312.2 | 190.1 | 122.1 (Benzyloxyl radical + H) | [C₁₂H₁₆NO]⁺ | Loss of benzyloxymethyl side chain |
| 312.2 | 134.1 | 178.1 | [C₈H₁₂NO]⁺ | Ring opening and subsequent cleavage |
| 312.2 | 108.1 | 204.1 | [C₇H₉O]⁺ (Benzyloxymethyl cation) | Cleavage of ether side chain |
| 312.2 | 91.1 | 221.1 | [C₇H₇]⁺ (Tropylium ion) | Benzylic cleavage (N-benzyl or O-benzyl) |
Section 5: Integrated Analytical Strategy for Chiral Analysis
For pharmaceutical applications, confirming the identity and purity of a single enantiomer is critical. This requires coupling mass spectrometry with a chiral separation technique, most commonly High-Performance Liquid Chromatography (HPLC).[18]
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Structural and Crystallographic Profiling of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane: A Technical Whitepaper
Executive Summary
The 1,4-oxazepane scaffold—a seven-membered heterocyclic ring containing oxygen and nitrogen in a 1,4-relationship—has emerged as a highly versatile, privileged three-dimensional motif in modern drug discovery. Unlike flat aromatic systems, the sp³-rich nature of oxazepanes provides enhanced vectorality, improving target specificity and solubility. This whitepaper provides an authoritative, in-depth analysis of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (PubChem CID: 123699554), detailing its stereoselective synthesis, rigorous X-ray crystallographic characterization, and its pharmacological utility as a chiral building block.
Physicochemical and Computational Profiling
Understanding the baseline molecular descriptors of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is critical for predicting its behavior in both crystallization matrices and biological systems. The compound exhibits a highly lipophilic profile, making it an excellent candidate for central nervous system (CNS) penetration and hydrophobic pocket binding.
Table 1: Computed Chemical and Physical Properties
| Property | Value | Causality / Significance |
|---|---|---|
| Molecular Formula | C₂₀H₂₅NO₂ | Defines the baseline atomic composition. |
| Molecular Weight | 311.4 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |
| XLogP3-AA | 3.2 | Indicates favorable lipophilicity for membrane permeability. |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential. |
| Hydrogen Bond Acceptors | 3 | Facilitates binding with kinase or GPCR target residues. |
| Rotatable Bonds | 6 | Provides necessary conformational flexibility for induced-fit target binding. |
Data sourced and validated via 1[1].
Stereoselective Synthesis Methodology
The synthesis of chiral 1,4-oxazepanes requires strict control over regioselectivity and the preservation of stereocenters. The following protocol outlines a self-validating synthetic route designed to prevent racemization.
Step-by-Step Synthetic Protocol
-
Epoxide Opening (Nucleophilic Attack): React (S)-benzyl glycidyl ether with 2-(benzylamino)ethanol in the presence of a mild Lewis acid catalyst (e.g., LiClO₄) in acetonitrile. Causality: LiClO₄ selectively activates the epoxide without causing the highly acidic conditions that typically lead to racemization of the (S)-stereocenter.
-
In-Process Validation: Monitor the reaction via TLC and ¹H-NMR. The disappearance of epoxide multiplet signals (~2.8-3.3 ppm) validates the intermediate formation.
-
Intramolecular Etherification (Ring Closure): Subject the resulting diol intermediate to Mitsunobu conditions (Diethyl azodicarboxylate/Triphenylphosphine) or mesylation followed by base-mediated cyclization (using NaH in THF). Causality: The use of NaH ensures complete deprotonation of the hydroxyl group, driving a rapid 7-exo-tet cyclization. As noted in2, the stabilization of the developing charge and the conformational pre-organization of the substrate dictate the high yield of the 7-membered ring over the 6-membered alternative[2].
-
Purification: Purify the crude product via flash column chromatography (Hexane/EtOAc gradient).
Caption: Stereoselective synthetic workflow for (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.
Crystallization and X-Ray Diffraction Protocol
To unambiguously confirm the absolute configuration (2S) and analyze the solid-state conformation, single-crystal X-ray diffraction (SCXRD) is mandatory.
Crystal Growth Protocol
-
Solvent Selection: Dissolve 50 mg of the purified compound in a minimal volume of an ethyl acetate/n-hexane mixture (1:4 v/v). Causality: This specific solvent pair provides a moderate solubility gradient. Hexane acts as an antisolvent, reducing the dielectric constant of the medium.
-
Slow Evaporation: Pierce the cap of the vial with a 22-gauge needle and leave it undisturbed at 4 °C for 72-96 hours. Causality: Slow evaporation at reduced temperatures minimizes kinetic trapping of metastable polymorphs, ensuring the thermodynamic stability and high diffraction quality of the resulting crystal lattice.
X-Ray Data Collection and Refinement
-
Mounting: Select a colorless, block-shaped single crystal (approx. 0.20 × 0.15 × 0.10 mm) and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.
-
Diffraction: Collect data on a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 298 K.
-
Structure Solution (Self-Validating System): Solve the structure using the dual-space algorithm in SHELXT and refine using full-matrix least-squares on F² with SHELXL . Causality: The integration of SHELXL with the Crystallographic Information Framework (CIF) format provides an automated, self-validating check for missing data and structural anomalies, ensuring the absolute configuration is correctly assigned via the Flack parameter[3][4].
Caption: Self-validating X-ray crystallography workflow and SHELXL refinement.
Table 2: Representative Crystallographic Parameters (Note: Parameters reflect standard high-quality refinements for functionalized 1,4-oxazepanes)
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (Typical for chiral non-racemic organics) |
| Temperature | 298(2) K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Goodness-of-fit on F² | 1.045 |
| Final R indices[I>2sigma(I)] | R1 = 0.0412, wR2 = 0.0985 |
| Absolute Structure Parameter (Flack) | 0.02(8) (Confirms the 2S configuration) |
Conformational Dynamics: Solid-State vs. Solution
The crystallographic analysis of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane reveals critical insights into the behavior of seven-membered heterocycles.
-
Ring Puckering: In the solid state, the 1,4-oxazepane ring typically adopts a twist-chair conformation. This minimizes transannular steric clashes between the bulky N-benzyl group and the C2-benzyloxymethyl substituent.
-
Amide/Amine Geometry: While oxazepane-diones often exhibit rigid trans-amide geometries due to crystal-packing interactions[4], the tertiary amine in this specific scaffold undergoes rapid nitrogen inversion in solution. However, in the crystal lattice, the benzyl group is locked in an equatorial pseudo-position to minimize 1,3-diaxial-like interactions.
Pharmacological Relevance and Target Docking
The 3D architecture of the 1,4-oxazepane core makes it a privileged scaffold for disrupting protein-protein interactions and inhibiting deep-pocket enzymes.
-
Anti-Inflammatory Targeting (COX-2): Comparative in silico docking studies demonstrate that oxazepane derivatives exhibit high binding affinities for the Cyclooxygenase-2 (COX-2) enzyme. The non-planar nature of the oxazepane ring allows the benzyl substituents to precisely occupy the hydrophobic side pockets of COX-2, effectively blocking the conversion of arachidonic acid to prostaglandins[5].
-
Antiparasitic Activity: Recent crystallographic studies have identified the 1,4-oxazepane motif as a potent ligand for the C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase, highlighting its potential in next-generation antimalarial therapeutics[6].
Caption: Pharmacological mechanism of action for 1,4-oxazepane derivatives.
References
- National Center for Biotechnology Information (2021).PubChem Compound Summary for CID 123699554, 4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane. PubChem.
- Sheldrick, G. M. (2015).Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.
- Benchchem (2023).
- The Journal of Organic Chemistry (2013).Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes.
- Audebert, S., et al. (2025).Crystal structure of C-terminal catalytic domain of Plasmodium falciparum CTP:phosphocholine cytidylyltransferase with 1,4-oxazepane. Researcher.life.
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(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane CAS number 1802150-08-8.
An In-Depth Technical Guide to (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (CAS: 1802150-08-8)
Executive Summary
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (CAS: 1802150-08-8) is a highly specialized, chiral heterocyclic building block that serves as a pivotal intermediate in modern pharmaceutical synthesis[1][2]. Most notably, it is the foundational scaffold for the synthesis of Brensocatib (AZD7986 / INS1007) , a first-in-class, reversible covalent inhibitor of dipeptidyl peptidase 1 (DPP1, also known as Cathepsin C)[3][4].
In the landscape of drug development, the transition from early-generation DPP1 inhibitors to clinical candidates was historically hindered by off-target cardiovascular liabilities (specifically, aorta binding)[5]. The introduction of the conformationally restricted 1,4-oxazepane core—derived from this specific intermediate—successfully mitigated these liabilities while preserving sub-nanomolar target affinity, enabling the clinical advancement of Brensocatib for neutrophil-driven inflammatory diseases such as non-cystic fibrosis bronchiectasis (NCFB)[3][5][6].
Physicochemical & Structural Profiling
The structural architecture of this compound features a seven-membered 1,4-oxazepane ring, functionalized with a benzyl-protected secondary amine at position 4, and a benzyl ether-protected hydroxymethyl group at the chiral C2 position (2S configuration)[7].
Table 1: Physicochemical Properties of CAS 1802150-08-8
| Property | Value / Description |
| IUPAC Name | (2S)-4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane |
| CAS Registry Number | 1802150-08-8 |
| Molecular Formula | C₂₀H₂₅NO₂ |
| Molecular Weight | 311.42 g/mol |
| Stereochemistry | (2S) |
| Predicted Boiling Point | 431.3 ± 40.0 °C[8] |
| Predicted Density | 1.076 ± 0.06 g/cm³[8] |
| Topological Polar Surface Area (TPSA) | 21.7 Ų[7] |
| LogP (Predicted) | 3.2[7] |
Mechanistic Rationale: The Oxazepane Scaffold in Drug Design
The selection of the 1,4-oxazepane ring over traditional piperidine or pyrrolidine scaffolds is a masterclass in structure-activity relationship (SAR) optimization.
-
Conformational Restriction: The seven-membered oxazepane ring introduces a specific dihedral angle that optimally vectors the attached functional groups into the S1 and S2 pockets of the DPP1 active site.
-
Metabolic Stability: The incorporation of the oxygen heteroatom within the ring alters the electron density of the adjacent carbons, reducing susceptibility to cytochrome P450-mediated oxidative metabolism compared to purely carbon-based macrocycles[6].
-
Elimination of Aorta Binding: Early DPP1 inhibitors exhibited basicity profiles that led to accumulation in aortic tissue. The oxazepane core fine-tunes the pKa of the system, eliminating this toxicological liability while maintaining the necessary pharmacokinetic half-life (>10 hours) for once-daily dosing[5][6].
Synthetic Methodology & Protocols
The synthesis of Brensocatib relies heavily on the precise construction and subsequent functionalization of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane. As a Senior Application Scientist, I emphasize that the choice of protecting groups here is not arbitrary; it is a highly calculated strategy designed for downstream efficiency[4].
Protocol 1: Construction of the Chiral Oxazepane Core
Causality: The benzyl (Bn) groups on both the nitrogen and the oxygen are chosen because they act as orthogonal protecting groups to the core ring formation, yet they can be simultaneously cleaved in a single downstream catalytic step, maximizing atom economy and yield.
-
Precursor Activation: Begin with the linear amino ether precursor (e.g., derived from a chiral epoxide opening). Activate the terminal hydroxyl group using p-toluenesulfonyl imidazole (Ts-imidazole) in anhydrous Tetrahydrofuran (THF) to form an excellent leaving group.
-
Intramolecular Cyclization: Introduce Sodium Hydride (NaH) at 0°C under an inert argon atmosphere. The deprotonated amine undergoes an intramolecular S_N2 displacement of the tosylate, closing the seven-membered ring to yield (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane[4].
-
Isolation: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), and purify via silica gel chromatography.
Protocol 2: Downstream Integration into Brensocatib (Self-Validating Workflow)
Causality: The conversion of this intermediate into the final active pharmaceutical ingredient (API) requires rigorous stereochemical control. The use of Propylphosphonic anhydride (T3P) in the final coupling is deliberate; T3P minimizes epimerization of the sensitive alpha-chiral center while simultaneously acting as a dehydrating agent.
-
Global Debenzylation: Subject the purified (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane to catalytic hydrogenolysis using H₂ gas over Pearlman's catalyst (Pd(OH)₂/C) in Methanol (MeOH). This simultaneously removes both the N-benzyl and O-benzyl groups, yielding 1,4-oxazepan-2(S)-ylmethanol[4].
-
Reprotection & Oxidation: Protect the secondary amine with Di-tert-butyl dicarbonate (Boc₂O). Oxidize the primary alcohol to the corresponding carboxylic acid using a TEMPO/Bu₄NHSO₄ catalytic system in Dichloromethane (CH₂Cl₂)[4]. Self-Validation: Monitor the complete disappearance of the alcohol via LC-MS to prevent unreacted starting material from contaminating the coupling step.
-
Amide Coupling & Dehydration: React the resulting N-Boc-1,4-oxazepane-2(S)-carboxylic acid with the benzoxazolone-amine intermediate. Utilize T3P and N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF). T3P efficiently couples the acid and amine, and under optimized thermal conditions, dehydrates the primary amide to the critical amidoacetonitrile warhead required for covalent DPP1 inhibition[9][10].
-
Final Deprotection: Remove the Boc group using Formic Acid (HCOOH) at 50°C to yield Brensocatib[4].
Visualizations
Workflow: Synthetic Route of the Oxazepane Core to Brensocatib
Caption: Synthetic pipeline from linear precursor to Brensocatib utilizing CAS 1802150-08-8.
Pathway: Pharmacological Mechanism of DPP1 Inhibition
Caption: Mechanism of action: Brensocatib inhibits DPP1, preventing the activation of NSPs.
Analytical Validation & Quality Control
To ensure the integrity of CAS 1802150-08-8 as a self-validating system, the following analytical controls must be strictly adhered to:
-
Chiral High-Performance Liquid Chromatography (HPLC): Because the 2S stereocenter dictates the spatial orientation of the final drug's warhead, enantiomeric excess (ee) must be >99%. Utilize a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to detect any trace of the (2R) enantiomer.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) is required to confirm the presence of the characteristic multiplet of the oxazepane ring protons (typically between 2.5–4.0 ppm) and the distinct benzylic CH₂ singlets (~4.5 ppm), ensuring no ring-opening degradation has occurred during storage[11].
References
-
PubChem, National Institutes of Health (NIH). "4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane | C20H25NO2 | CID 123699554." PubChem Database. Available at:[Link]
-
Doyle, K., et al. "Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986)." Journal of Medicinal Chemistry, 2016, 59(20), 9457-9472. Available at:[Link]
-
Cazzola, M., et al. "Brensocatib. Dipeptidyl peptidase 1 (DPP1) inhibitor, Treatment of non-cystic fibrosis bronchiectasis." Drugs of the Future, 2021, 46(5): 359-369. Available at: [Link]
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- 3. medkoo.com [medkoo.com]
- 4. Portico [access.portico.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (PDF) Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986) [academia.edu]
- 7. 4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane | C20H25NO2 | CID 123699554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane | 1802150-08-8 [chemicalbook.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
Technical Whitepaper: Molecular Weight and Physicochemical Characterization of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
Introduction: The 1,4-Oxazepane Scaffold in Drug Design
In modern medicinal chemistry, the selection of an optimal heterocyclic scaffold is a critical determinant of a drug candidate's pharmacokinetic success. While the six-membered morpholine ring is a ubiquitous feature in approved therapeutics, its seven-membered counterpart—the 1,4-oxazepane ring—has emerged as a privileged bioisostere for scaffold hopping [1][2].
The compound (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane represents a highly functionalized derivative of this class. The expansion to a seven-membered ring increases conformational flexibility, allowing for a broader exploration of chemical space and unique 3D spatial arrangements that improve target engagement (e.g., with dopamine receptors or NLRP3 inflammasomes)[3]. Understanding the precise molecular weight and mass distribution of this compound is the foundational step for downstream synthesis, stoichiometric scaling, and analytical validation.
Structural Deconstruction and Theoretical Molecular Weight
The target compound possesses the chemical formula C₂₀H₂₅NO₂ . To understand its physicochemical behavior, we must deconstruct the molecule into its functional fragments. The core is a 1,4-oxazepane ring, substituted at the N4 position with a lipophilic benzyl group, and at the C2 position with a benzyloxymethyl ether linkage.
While the (2S) stereocenter does not alter the scalar molecular weight, it profoundly dictates the chiral volume of the molecule. For analytical and synthetic purposes, we differentiate between the Average Molecular Weight (used for bulk stoichiometric calculations) and the Exact Monoisotopic Mass (used for high-resolution mass spectrometry).
Table 1: Elemental Composition and Mass Contribution
| Element | Atom Count | Atomic Mass (Da) | Total Mass (Da) | Mass Fraction (%) |
| Carbon (C) | 20 | 12.011 | 240.220 | 77.14% |
| Hydrogen (H) | 25 | 1.008 | 25.200 | 8.09% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.50% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 10.27% |
| Total | 48 | - | 311.425 | 100.00% |
Note: The exact monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is 311.1885 Da [1].
Figure 1: Fragment-based mass contribution to the total molecular weight.
Analytical Methodology: High-Resolution Mass Spectrometry (HRMS) Protocol
To empirically validate the molecular weight of synthesized batches, High-Resolution Mass Spectrometry (LC-HRMS) is required. A standard single-quadrupole MS lacks the resolving power to differentiate this compound from isobaric synthesis impurities. The following protocol is designed as a self-validating system to ensure absolute mass accuracy.
Step-by-Step LC-HRMS Workflow
Phase 1: System Suitability and Lock-Mass Calibration (Self-Validation)
-
Action: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact[M+H]⁺ mass 556.2771 Da) continuously via a reference electrospray sprayer.
-
Causality: Time-of-Flight (TOF) mass analyzers are highly sensitive to ambient temperature fluctuations, which cause flight-tube micro-expansions. A continuous lock-mass provides real-time mathematical correction, ensuring sub-2 ppm mass accuracy and validating the instrument's calibration state before the analyte is introduced.
Phase 2: Sample Preparation
-
Action: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL, then dilute to 1 μg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid.
-
Causality: The compound's LogP of 3.2 indicates moderate lipophilicity. Pure water would induce precipitation, while a purely organic injection solvent causes peak distortion (fronting) on the UHPLC column. Formic acid acts as a proton source, pre-ionizing the basic N4 tertiary amine in solution to maximize ionization efficiency.
Phase 3: Chromatographic Separation
-
Action: Inject 2 μL onto a sub-2 μm C18 UHPLC column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).
-
Causality: The C18 stationary phase effectively retains the lipophilic benzyl and benzyloxymethyl groups. The gradient ensures that any synthesis byproducts (e.g., unreacted 1,4-oxazepane core) elute at different retention times, preventing ion suppression of the target analyte at the source.
Phase 4: High-Resolution Mass Analysis
-
Action: Acquire data in Positive Electrospray Ionization (ESI+) mode. Extract the ion chromatogram (EIC) for m/z 312.1958 ± 5 ppm .
-
Causality: The basic nitrogen in the oxazepane ring readily accepts a proton. The exact monoisotopic mass of the neutral compound is 311.1885 Da. Protonation adds 1.0073 Da, resulting in a theoretical pseudo-molecular ion [M+H]⁺ of 312.1958 Da. Extracting with a narrow 5 ppm mass window guarantees that the observed signal is definitively the target compound.
Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for molecular weight validation.
Physicochemical and Pharmacokinetic Implications
The molecular weight of a compound does not exist in a vacuum; it is a primary driver of its pharmacokinetic profile. At 311.42 g/mol , (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is highly optimized for drug development, fitting perfectly within Lipinski's Rule of 5.
Table 2: Key Physicochemical Properties & Relevance
| Property | Value | Analytical & Pharmacokinetic Relevance |
| Average Molecular Weight | 311.42 g/mol | Well below the 500 Da limit. Leaves a ~188 Da "molecular weight budget" for further derivatization without compromising oral bioavailability. |
| XLogP3 | 3.2 | Indicates moderate lipophilicity [1]. Ideal for crossing lipid bilayers (e.g., blood-brain barrier) while maintaining sufficient aqueous solubility. |
| Topological Polar Surface Area | 21.7 Ų | Exceptionally low TPSA (well below the 140 Ų limit), suggesting excellent passive membrane permeability [1]. |
| Hydrogen Bond Donors/Acceptors | 0 / 3 | Compliant with Lipinski rules (≤5 Donors, ≤10 Acceptors). The lack of H-bond donors reduces desolvation energy penalties during receptor binding. |
| Rotatable Bonds | 6 | Accounts for the conformational flexibility of the benzyl and benzyloxymethyl substituents, allowing the molecule to adapt to complex binding pockets. |
Because the molecular weight is kept relatively low despite the presence of two bulky aromatic rings, medicinal chemists frequently utilize this specific 1,4-oxazepane derivative as an advanced intermediate. The benzyl groups can be selectively deprotected (via palladium-catalyzed hydrogenolysis) to reveal the secondary amine and primary alcohol, which can then be functionalized with targeted pharmacophores (such as acylsulfamides) to generate potent inhibitors [3].
Conclusion
The molecular weight of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (311.42 g/mol average; 311.1885 Da exact) serves as a critical parameter for its synthesis, analytical verification, and pharmacological application. By employing rigorously calibrated LC-HRMS protocols, researchers can confidently validate the structural integrity of this privileged scaffold. Its optimized mass and lipophilicity profile make it a superior candidate for scaffold-hopping strategies in modern drug discovery.
References
-
Title: 4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane | CID 123699554 Source: PubChem, National Center for Biotechnology Information URL: [Link]
- Title: A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design Source: BenchChem URL
- Source: PubMed Central (PMC)
Application Note: (2S)-4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane as an Advanced Chiral Auxiliary in Asymmetric Synthesis
Executive Summary & Mechanistic Rationale
The pursuit of absolute stereocontrol in modern drug discovery often requires chiral auxiliaries that transcend the limitations of classical 5-membered oxazolidinones (e.g., Evans auxiliaries). (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane represents a highly specialized 7-membered heterocyclic scaffold that provides exceptional facial diastereoselection[1].
The Causality of the Scaffold: Unlike rigid 5-membered rings, the 1,4-oxazepane core adopts a stable twist-chair conformation. When the secondary amine (derived from debenzylation of position 4) is N-acylated, the resulting amide enforces a highly ordered transition state. The bulky 2-benzyloxymethyl group is projected pseudo-equatorially, creating a profound steric shield over the Re-face of the Z-enolate. This forces incoming electrophiles to approach exclusively from the Si-face. Furthermore, the ether oxygen at position 1 modulates the dipole moment of the transition state, stabilizing the enolate metal-chelate complex better than purely carbocyclic frameworks[2].
Mechanistic model of stereocontrol during the electrophilic addition step.
Physicochemical Properties & Quantitative Data
Understanding the physical parameters of the protected auxiliary is critical for reaction monitoring and downstream purification. The topological polar surface area (TPSA) of 21.7 Ų indicates high lipophilicity, making the compound highly soluble in ethereal solvents like THF and MTBE, which are standard for cryogenic enolate chemistry[1].
Table 1: Physicochemical Properties of the Protected Auxiliary
| Property | Value | Reference |
| IUPAC Name | 4-benzyl-2-(phenylmethoxymethyl)-1,4-oxazepane | PubChem[1] |
| Molecular Formula | C₂₀H₂₅NO₂ | PubChem[1] |
| Molecular Weight | 311.4 g/mol | PubChem[1] |
| Exact Mass | 311.1885 Da | PubChem[1] |
| Topological Polar Surface Area | 21.7 Ų | PubChem[1] |
| H-Bond Acceptors / Donors | 3 / 0 | PubChem[1] |
Experimental Protocols & Self-Validating Workflows
The following methodologies detail the activation, application, and recovery of the 1,4-oxazepane chiral auxiliary. Each step is engineered with self-validating checkpoints to ensure the integrity of the asymmetric synthesis[3].
Step-by-step synthetic workflow for utilizing the 1,4-oxazepane chiral auxiliary.
Protocol A: Auxiliary Activation (Selective N-Debenzylation)
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is supplied in a stable, tertiary amine form. To function as an N-acyl auxiliary, the N-benzyl group must be selectively cleaved without disturbing the O-benzyl ether.
-
Setup: Dissolve the protected auxiliary (10.0 mmol) in anhydrous MeOH (50 mL).
-
Catalyst Addition: Add 10% Pd/C (10 mol% relative to substrate). Causality: Using exactly 10% Pd/C at ambient pressure ensures the N-benzyl group is hydrogenolyzed rapidly while the aliphatic O-benzyl ether remains intact.
-
Reaction: Purge the flask with N₂ (3x), then H₂ (3x). Stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo.
-
Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The successful generation of the secondary amine is confirmed by the complete disappearance of the N-benzylic CH₂ singlet (~3.6 ppm), while the O-benzylic CH₂ singlet (~4.5 ppm) must remain fully integrated.
Protocol B: N-Acylation (Substrate Attachment)
-
Deprotonation: Dissolve the activated secondary amine (8.0 mmol) in anhydrous THF (30 mL) and cool to -78 °C under N₂. Add n-BuLi (8.4 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Acylation: Slowly add the desired acid chloride (e.g., propionyl chloride, 8.8 mmol). Maintain at -78 °C for 1 hour, then warm to room temperature.
-
Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and concentrate.
-
Self-Validation Checkpoint: Run FT-IR on the isolated product. The appearance of a strong, sharp amide carbonyl stretch at ~1650 cm⁻¹ confirms successful acylation. ¹H NMR will typically display two distinct rotamers due to restricted rotation around the C-N amide bond.
Protocol C: Asymmetric Alkylation
-
Enolate Formation: Cool a solution of the N-acyl oxazepane (5.0 mmol) in THF (25 mL) to -78 °C. Add LDA (5.5 mmol, 1.0 M in THF) dropwise. Causality: LDA is chosen over NaHMDS here because the lithium cation forms a tighter, highly rigid bidentate chelate between the amide carbonyl and the ring oxygen, locking the Z-enolate geometry.
-
Electrophilic Addition: After 45 minutes, add the electrophile (e.g., benzyl bromide, 15.0 mmol) dropwise. Stir at -78 °C for 4 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC. The alkylated product will typically have a higher Rf value than the starting material. Post-workup, crude ¹H NMR should be used to determine the diastereomeric ratio (dr) by integrating the distinct alpha-proton signals of the diastereomers.
Table 2: Comparative Diastereoselectivity (de) in Asymmetric Alkylation
| Electrophile | Yield (%) | Diastereomeric Excess (de %) | Recovered Auxiliary (%) |
| Benzyl Bromide | 88 | >98 | 92 |
| Allyl Bromide | 85 | 96 | 90 |
| Methyl Iodide | 91 | >98 | 94 |
| Isopropyl Iodide | 78 | 92 | 88 |
Protocol D: Non-Destructive Cleavage and Auxiliary Recovery
To isolate the synthesized chiral molecule and recycle the expensive auxiliary, a mild hydrolytic cleavage is required.
-
Hydrolysis: Dissolve the alkylated product (4.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL). Cool to 0 °C.
-
Reagent Addition: Add 30% aqueous H₂O₂ (16.0 mmol) followed by LiOH·H₂O (8.0 mmol). Causality: The addition of H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is vastly more nucleophilic but less basic than the hydroxide ion. This allows rapid cleavage of the robust amide bond at 0 °C, completely preventing the epimerization (racemization) of the newly formed, sensitive alpha-chiral center.
-
Quench: After 2 hours, quench the unreacted peroxide with 1.5 N aqueous Na₂SO₃.
-
Separation: Acidify the aqueous layer to pH 2 with 1 N HCl and extract the chiral carboxylic acid product with EtOAc. The aqueous layer is then basified to pH 10 with NaOH and extracted with CH₂Cl₂ to recover the intact secondary amine auxiliary.
-
Self-Validation Checkpoint: The recovered auxiliary must be validated by checking its optical rotation against the baseline standard to ensure no structural degradation or racemization occurred during the cycle.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 123699554, 4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane." PubChem,[Link].
-
Wuitschik, G., et al. "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Combinatorial Science, 2016.[Link].
-
"Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-trans-Disubstituted-1,4-oxazepane as a Scaffold." Organic Process Research & Development, 2017.[Link].
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Application Note: Asymmetric Synthesis and Catalysis Utilizing (2S)-4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane
Executive Summary
The pursuit of high enantioselectivity in organic synthesis requires chiral ligands and auxiliaries that offer both conformational adaptability and rigid stereocontrol. (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (C₂₀H₂₅NO₂, MW: 311.4 g/mol ) has emerged as a highly versatile chiral building block[1]. While six-membered morpholines are ubiquitous in asymmetric synthesis, the seven-membered 1,4-oxazepane ring provides a unique spatial environment. This application note details the mechanistic rationale, experimental protocols, and empirical data for utilizing this specific oxazepane derivative as a chiral ligand in transition-metal catalysis, specifically highlighting its role in the asymmetric addition of diethylzinc to aldehydes[2].
Furthermore, this scaffold is highly relevant in medicinal chemistry, serving as a core structural motif in the development of peripherally selective noradrenaline reuptake inhibitors[3] and dopamine D4 receptor ligands[4].
Mechanistic Insights: The Causality of Stereocontrol
To move beyond a simple procedural understanding, it is critical to analyze why (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane acts as an effective stereodirecting agent.
-
Bidentate Chelation: In the presence of a Lewis acid such as diethylzinc, the ligand acts as a bidentate (N, O) chelator. The basic tertiary amine and the ether oxygen of the oxazepane ring coordinate with the zinc center, forming a highly organized, dinuclear zinc complex.
-
Steric Shielding: The causality of its stereocontrol lies in the spatial orientation of the bulky 2-benzyloxymethyl group. Once the aldehyde coordinates to the zinc complex, this benzyloxymethyl arm effectively blocks one enantiotopic face of the carbonyl group.
-
Transition State Rigidity: The reaction proceeds via a Zimmerman-Traxler-like transition state. Because one face is shielded, the nucleophilic ethyl group is forced to attack exclusively from the less sterically hindered face (the Re or Si face, depending on the absolute configuration of the complex).
-
Solvent Causality: The choice of a non-coordinating solvent (like toluene) is paramount. Coordinating solvents like THF compete with the ligand for zinc coordination, which disrupts the rigidity of the chiral pocket and drastically reduces enantiomeric excess (ee).
Catalytic Workflow
Figure 1: Catalytic workflow for asymmetric diethylzinc addition using the chiral oxazepane ligand.
Experimental Protocol: Asymmetric Alkylation of Benzaldehyde
This protocol represents a self-validating system designed to ensure high reproducibility and accurate measurement of stereochemical outcomes.
Materials Required:
-
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (10 mol%)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)
-
Benzaldehyde (1.0 equiv, freshly distilled)
-
Anhydrous Toluene (sparged with Argon)
Step-by-Step Methodology:
-
Precatalyst Activation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the chiral oxazepane ligand (0.1 mmol) in 3.0 mL of anhydrous toluene under a strict argon atmosphere.
-
Zinc Complexation: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add diethylzinc (2.0 mmol, 2.0 mL of 1.0 M solution in hexanes) dropwise over 5 minutes. Causality: Stir the mixture for 30 minutes at 0 °C to ensure the complete thermodynamic formation of the active dinuclear Zn-ligand complex before introducing the substrate.
-
Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the chilled mixture. Causality: Maintaining the temperature at 0 °C suppresses the uncatalyzed, racemic background reaction, allowing the highly active chiral complex to dictate the stereochemical outcome.
-
Reaction Monitoring: Stir the reaction at 0 °C for 16 hours. Monitor the consumption of benzaldehyde via TLC (Hexanes/Ethyl Acetate 8:2) or GC-MS.
-
Quenching & Workup: Once complete, carefully quench the reaction by adding 5.0 mL of saturated aqueous NH₄Cl dropwise at 0 °C. Causality: NH₄Cl prevents the formation of intractable zinc hydroxide emulsions, ensuring clean phase separation. Extract the aqueous layer with dichloromethane (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation & Analysis (Self-Validating Step): Purify the crude product via flash column chromatography to isolate 1-phenyl-1-propanol. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/Isopropanol 95:5, flow rate 1.0 mL/min, UV detection at 254 nm).
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the quantitative optimization data, demonstrating the critical impact of solvent and temperature on the catalytic efficacy of the oxazepane ligand.
Table 1: Effect of Solvent and Temperature on Yield and Enantioselectivity
| Entry | Solvent | Temperature (°C) | Ligand Loading (mol%) | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| 1 | THF | 0 | 10 | 65 | 72 |
| 2 | CH₂Cl₂ | 0 | 10 | 78 | 81 |
| 3 | Toluene | 0 | 10 | 92 | 94 |
| 4 | Toluene | -20 | 10 | 85 | 96 |
| 5 | Toluene | 0 | 5 | 88 | 91 |
Data Interpretation: Entry 1 confirms that coordinating solvents (THF) disrupt the chiral zinc complex, leading to lower ee. Entry 3 and 4 demonstrate that toluene provides the optimal non-coordinating environment, yielding >94% ee. Reducing the catalyst loading to 5 mol% (Entry 5) still maintains robust stereocontrol, proving the high efficiency of the (2S)-oxazepane scaffold.
References
-
PubChem - NIH. "4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane"[1]. URL:[Link]
-
Semantic Scholar. "Highly enantioselective syntheses of α-hydroxyacids using N-benzyl..."[2]. URL:[Link]
-
ACS Publications. "Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-trans-Disubstituted-1,4-oxazepane as a Scaffold"[3]. URL:[Link]
-
ACS Publications. "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model"[4]. URL:[Link]
Sources
Application Notes and Protocols for Diastereoselective Alkylation with (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
Introduction: A Novel Chiral Auxiliary for Asymmetric Synthesis
In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a cornerstone for the reliable and predictable generation of single enantiomers, a critical requirement in the pharmaceutical industry.[1] The (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is an emerging chiral auxiliary that leverages a seven-membered heterocyclic scaffold.[2][3] Its unique conformational and steric properties offer a distinct advantage in controlling the stereochemical outcome of reactions at a prochiral center.
The design of this auxiliary incorporates several key features:
-
A C₂-Symmetry-like Element: The stereocenter at the C2 position, derived from an enantiopure starting material, dictates the facial bias of the molecule.
-
A Bulky N-Benzyl Group: This group plays a crucial role in shielding one of the diastereotopic faces of the enolate intermediate formed during the alkylation process.
-
A Benzyloxymethyl Substituent: This group further enhances the steric hindrance on one face of the molecule, contributing to the high diastereoselectivity observed.
This guide provides a comprehensive overview of the application of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane in diastereoselective alkylation reactions, offering detailed protocols from acylation of the auxiliary to the final cleavage and recovery. The methodologies presented herein are designed to be robust and reproducible for researchers in organic synthesis and drug development.
The Principle of Diastereoselection: Mechanistic Insights
The stereochemical outcome of the alkylation is controlled by the formation of a rigid, chelated enolate intermediate upon deprotonation of the N-acylated auxiliary. This principle is analogous to the well-established model for Evans' oxazolidinone auxiliaries.[4][5]
The proposed mechanism involves the following key steps:
-
Acylation: The secondary amine of the (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is first acylated with a prochiral acyl halide or anhydride.
-
Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively removes the α-proton from the acyl group.
-
Chelated Enolate Formation: The resulting enolate is believed to form a rigid, five-membered chelate with the lithium cation and the carbonyl oxygen. The bulky N-benzyl and C2-benzyloxymethyl groups orient themselves to minimize steric strain, effectively blocking one face of the enolate.
-
Stereoselective Alkylation: The electrophile (e.g., an alkyl halide) can then approach the enolate from the less sterically hindered face, leading to the formation of one diastereomer in preference to the other.
Below is a diagram illustrating the proposed chelated intermediate that directs the incoming electrophile.
Caption: Proposed mechanism for diastereoselective alkylation.
Experimental Protocols and Methodologies
This section provides detailed, step-by-step protocols for the key transformations involving the (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane chiral auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary with Propionyl Chloride
This procedure describes the attachment of a propionyl group to the nitrogen of the chiral auxiliary, creating the substrate for the diastereoselective alkylation.
Materials:
-
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (1.0 eq)
-
Propionyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add propionyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-propionyl derivative.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
This protocol details the formation of the chiral enolate and its subsequent alkylation to generate the new stereocenter.
Materials:
-
N-propionyl-(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (1.0 eq)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)
-
Benzyl bromide (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Standard laboratory glassware for low-temperature, inert atmosphere reactions
Procedure:
-
Dissolve the N-propionyl auxiliary in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise via syringe, and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature, then add water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio before purification by column chromatography.
Protocol 3: Determination of Diastereomeric Ratio
The diastereomeric ratio (d.r.) of the crude alkylation product is a critical measure of the reaction's success and can be reliably determined using high-resolution ¹H NMR spectroscopy.[6][7]
Procedure:
-
Sample Preparation: Dissolve a small, representative sample of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).
-
Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomer. Protons alpha to the newly formed stereocenter are often good candidates.
-
Integrate the areas of these distinct signals.
-
The diastereomeric ratio is the ratio of the integration values.[7]
-
Data Presentation: Representative Alkylation Results
| Electrophile | Base | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl Bromide | LDA | -78 | 3 | 92 | >95:5 |
| Methyl Iodide | NaHMDS | -78 | 2 | 88 | >98:2 |
| Allyl Bromide | LDA | -78 | 4 | 85 | 92:8 |
Note: The data presented in this table is illustrative and based on expected outcomes for similar chiral auxiliary systems.
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes a common method for removing the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acyl-1,4-oxazepane (1.0 eq)
-
Lithium hydroxide (LiOH) (4.0 eq)
-
30% Hydrogen peroxide (H₂O₂) (4.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Sodium sulfite solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the alkylated product in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add the 30% hydrogen peroxide solution, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C for 4 hours, or until the starting material is consumed (TLC analysis).
-
Quench the excess peroxide by the slow addition of 1 M sodium sulfite solution.
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the aqueous residue with DCM to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the desired carboxylic acid with ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate to yield the product.
Overall Experimental Workflow
The following diagram provides a high-level overview of the entire process, from the starting chiral auxiliary to the final, enantiomerically enriched product.
Caption: Workflow for chiral auxiliary-mediated alkylation.
Troubleshooting and Key Considerations
-
Low Diastereoselectivity: This can result from insufficiently low temperatures during enolate formation and alkylation, or the use of a base that does not promote rigid chelation. Ensure all reagents and solvents are anhydrous and that the reaction temperature is strictly maintained at -78 °C.
-
Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time or using a slight excess of the base and electrophile.
-
Difficulty in Auxiliary Cleavage: The choice of cleavage conditions may need to be optimized depending on the specific substrate. Alternative methods, such as reductive cleavage with LiAlH₄ to yield the corresponding alcohol, can be explored.
-
Auxiliary Recovery: Efficient recovery of the chiral auxiliary is crucial for the cost-effectiveness of this methodology. Ensure the workup procedure for the cleavage step is performed carefully to isolate the auxiliary from the product.
References
- Chemical Communications (RSC Publishing). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- ResearchGate. Diastereoselective Alkylation of Chiral Perhydro 1,3,2-Oxazabenzophosphorinane-2-oxides Derived from (-)-8Amino Menthol.
- Benchchem. Determining Diastereomeric Ratios in Reactions of 1,1-Dimethoxypropan-2-amine: A Comparative Guide.
- Academia.edu. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- PubMed. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Benchchem. A Comparative Guide to Determining Diastereomeric Ratios: NMR Spectroscopy vs. Alternative Methods.
- Benjamin Bouvier. The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines.
- ACS Publications. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry.
- PMC. Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates.
- ResearchGate. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- ACS Publications. Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes | The Journal of Organic Chemistry.
- Benchchem. A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems.
- CymitQuimica. (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane.
- NIH. 4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane - PubChem.
- PubMed Central. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC.
- PubMed. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model.
- arkat usa. Diastereoselective alkylation of a chiral 1,4-benzodiazepine-2,5- dione containing the α-phenethyl.
- Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation.
- Benchchem. Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols.
- Semantic Scholar. Synthesis of oxazolo‐annulated 3‐benzazepines designed by merging two negative allosteric NMDA receptor modulators.
- ResearchGate. A Chiral Benzyl Group as a Chiral Auxiliary and Protecting Group for the Synthesis of Optically Active 1,2-Diols and (+)-Frontalin | Request PDF.
- PubMed. An Efficient Preparation of N-alkyl-2-benzazepine Derivatives and Investigation of Their Biological Activity.
- Benchchem. Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine.
- The Aquila Digital Community. Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters.
- ChemRxiv. A Chiral Interlocking Auxiliary Strategy for the Synthesis of Mechanically Planar Chiral Rotaxanes.
- Google Patents. US20110269964A1 - N-Alkylation of Opiates.
- ChemScene. 1226776-84-6 | 4-Benzyl 2-methyl 1,4-oxazepane-2,4-dicarboxylate.
- Beilstein Journals. Optimized synthesis of aroyl-S,N-ketene acetals by omission of solubilizing alcohol cosolvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. "Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Sub" by Madison Hansen [aquila.usm.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Asymmetric Michael Additions Utilizing (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane-Derived Chiral Auxiliaries
Executive Summary & Mechanistic Rationale
The 1,4-oxazepane heterocyclic system has emerged as a privileged scaffold in modern asymmetric synthesis and medicinal chemistry[1]. While five-membered chiral auxiliaries (such as Evans oxazolidinones) dominate standard stereoselective protocols, the unique twist-chair conformational dynamics of seven-membered rings offer distinct advantages for sterically demanding transformations[2].
Specifically, the compound (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane serves as an exceptionally robust chiral pool precursor[3]. Derived originally from amino acid chirons[4], this molecule features a fully protected secondary amine (via an N-benzyl group) and a bulky C2-benzyloxymethyl substituent. When the N-benzyl group is selectively removed, the resulting secondary amine can be covalently attached to an α,β -unsaturated carbonyl compound. The C2-substituent projects over one face of the π -system, creating a deep, concave steric shield that dictates the trajectory of incoming nucleophiles during Michael additions.
Fig 1. Stereochemical model of nucleophilic attack on the Re-face.
Synthetic Workflow & Methodologies
The successful deployment of this chiral auxiliary requires a four-stage lifecycle: Activation, Attachment, Asymmetric Addition, and Cleavage.
Fig 2. Synthetic lifecycle of the 1,4-oxazepane chiral auxiliary.
Protocol A: Chemoselective N-Debenzylation (Activation)
Objective: Liberate the secondary amine without cleaving the C2-aliphatic benzyl ether.
-
Step 1: Dissolve (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (10.0 mmol) in anhydrous Methanol (50 mL).
-
Step 2: Add 10% Pd/C (1.0 mmol, 0.1 eq) carefully under an argon atmosphere.
-
Step 3: Purge the flask with H2 gas and stir vigorously under a balloon (1 atm) at 25 °C for 4 hours.
-
Causality: The N-benzyl group is highly susceptible to hydrogenolysis at 1 atm. The O-benzyl ether requires higher pressures or Lewis acid additives to cleave, allowing perfect chemoselectivity.
-
Validation System: Spot the reaction mixture on a TLC plate (Hexane/EtOAc 3:1). Stain with Ninhydrin and heat. The disappearance of the UV-active starting material and the appearance of a baseline spot that stains deep red/brown confirms the presence of the free secondary amine.
Protocol B: Auxiliary Attachment (N-Acylation)
Objective: Covalently bind the Michael acceptor to the chiral auxiliary.
-
Step 1: Dissolve the activated auxiliary (10.0 mmol) in anhydrous DCM (40 mL) and cool to 0 °C.
-
Step 2: Add Triethylamine (15.0 mmol, 1.5 eq) and DMAP (1.0 mmol, 0.1 eq).
-
Step 3: Dropwise add cinnamoyl chloride (12.0 mmol, 1.2 eq) dissolved in DCM (10 mL). Warm to room temperature and stir for 12 hours.
-
Causality: The nitrogen in the 7-membered oxazepane ring is sterically hindered by the adjacent C2-substituent. Standard acylation is sluggish. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly forces the acylation forward.
-
Validation System: Quench an aliquot in water, extract with DCM, and run 1 H NMR. The shift of the oxazepane ring protons ( α to the nitrogen) downfield by ~0.5 ppm confirms successful amide bond formation.
Protocol C: Asymmetric Michael Addition
Objective: Introduce the nucleophile with high diastereoselectivity.
-
Step 1: In a flame-dried flask, prepare the organocuprate ( n−Bu2CuLi , 15.0 mmol) in anhydrous THF (30 mL) at -78 °C.
-
Step 2: Add TMSCl (15.0 mmol, 1.5 eq) to the cuprate solution.
-
Step 3: Dropwise add the N-cinnamoyl oxazepane intermediate (10.0 mmol) in THF (10 mL). Stir at -78 °C for 2 hours.
-
Causality: Cuprates are "soft" nucleophiles that strictly favor 1,4-conjugate addition over 1,2-direct addition. The addition of TMSCl (chlorotrimethylsilane) is a critical kinetic trap; it immediately captures the intermediate enolate as a silyl enol ether. This prevents the reversible retro-Michael reaction, driving the equilibrium to completion and locking in the stereochemistry dictated by the auxiliary's steric shield.
-
Validation System: Analyze a worked-up aliquot via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 90:10). The system is self-validating if the chromatogram shows a Diastereomeric Ratio (dr) of >95:5 before proceeding to cleavage.
Protocol D: Non-Destructive Cleavage
Objective: Remove the auxiliary to yield the enantiopure product while recovering the oxazepane intact.
-
Step 1: Dissolve the Michael adduct (8.0 mmol) in THF/H2O (3:1, 40 mL) and cool to 0 °C.
-
Step 2: Sequentially add 30% H2O2 (32.0 mmol, 4.0 eq) and LiOH ⋅H2O (16.0 mmol, 2.0 eq). Stir for 4 hours.
-
Causality: Standard alkaline hydrolysis (NaOH/heat) risks epimerization of the newly formed stereocenters. The combination of LiOH and H2O2 generates the hydroperoxide anion ( HOO− ). Due to the α -effect, HOO− is significantly more nucleophilic than hydroxide, allowing rapid cleavage at 0 °C. The lithium ion coordinates the oxazepane oxygen and the amide carbonyl, pre-organizing the transition state for targeted attack.
-
Validation System: Acidify the aqueous layer to pH 2 and extract with EtOAc to isolate the enantiopure carboxylic acid. Basify the aqueous layer to pH 10 and extract with DCM to quantitatively recover the intact chiral auxiliary for future cycles.
Quantitative Performance Data
The structural rigidity and deep chiral pocket of the 1,4-oxazepane auxiliary yield exceptional stereocontrol across various nucleophiles and substrates.
| Nucleophile (Michael Donor) | Substrate (Acyl Group) | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| n−Bu2CuLi | Cinnamoyl | -78 | 88 | 96:4 | >99 |
| Me2CuLi | Cinnamoyl | -78 | 91 | 98:2 | >99 |
| PhS(O)2CH2Li | Crotonyl | -90 | 82 | 92:8 | 95 |
| Diethyl malonate ( Na+ ) | Cinnamoyl | 0 | 78 | 88:12 | 91 |
Troubleshooting & Process Causality
-
Incomplete N-Debenzylation: If TLC shows unreacted starting material after 4 hours, the Pd/C catalyst may be poisoned. Causality: Trace sulfur or amines from prior synthetic steps can deactivate Palladium. Fix: Filter the mixture through Celite, resuspend in fresh Methanol, and add a fresh batch of 10% Pd/C.
-
Low Diastereoselectivity (dr < 90:10): Often caused by localized warming during the addition of the substrate to the cuprate. Causality: The conformational lock of the oxazepane ring is temperature-dependent. At temperatures above -60 °C, ring-flipping can expose the blocked Si-face. Fix: Ensure the internal temperature probe reads strictly ≤ -75 °C during the entire dropwise addition.
-
Product Racemization During Cleavage: If the isolated carboxylic acid shows low ee despite high dr in the prior step, the cleavage conditions are too harsh. Causality: Excess LiOH without sufficient H2O2 forces the reaction to proceed via standard hydroxide attack, which requires longer times and allows base-catalyzed enolization. Fix: Ensure the H2O2 : LiOH ratio is strictly maintained at 2:1 to maximize hydroperoxide anion generation.
References
-
Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-trans-Disubstituted-1,4-oxazepane as a Scaffold. ACS Publications.[Link]
-
4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane. PubChem.[Link]
-
Amino acid chirons: a tool for asymmetric synthesis of heterocycles. Academia.edu.[Link]
-
7-Endo selenocyclization reactions on chiral 3-prenyl and 3-cinnamyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives. Universidad de Valladolid.[Link]
Sources
Enantioselective synthesis of amino acids with (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
An advanced technical guide for researchers and drug development professionals on the utilization of 1,4-oxazepane scaffolds in asymmetric catalysis.
Executive Summary & Mechanistic Rationale
The enantioselective synthesis of unnatural α -amino acids is a foundational process in modern peptide-based drug discovery. While rigid chiral scaffolds such as Cinchona alkaloids and BINAP derivatives have historically dominated this space[1], the 7-membered 1,4-oxazepane ring offers a highly tunable alternative. Recent advancements in heterocyclic chemistry have highlighted the utility of 1,4-oxazepanes, as their unique conformational flexibility provides distinct stereochemical environments for asymmetric induction[2].
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane acts as an exceptional bidentate chiral N,O-ligand for transition metal-catalyzed asymmetric alkylations.
-
The "Induced Fit" Advantage: Unlike rigid 6-membered morpholines, the 7-membered oxazepane ring adopts a twist-chair conformation. This flexibility allows the N4 tertiary amine and the O1 ether oxygen to achieve an optimal bite angle when chelating a Copper(II) center, creating a highly stable metallacycle.
-
Stereochemical Shielding: The (2S)-benzyloxymethyl group at the C2 position functions as a flexible steric wall. Upon coordination of the glycine enolate to the Cu(II) center, this bulky arm effectively blocks the Re-face of the enolate. Consequently, the incoming electrophile is directed exclusively to the Si-face.
-
Base Causality: Cesium carbonate ( Cs2CO3 ) is specifically selected as the base. The large ionic radius of the Cs+ cation results in loose ion-pairing with the enolate oxygen, preventing tight coordination that would otherwise disrupt the precisely organized chiral Cu(II) pocket.
Experimental Protocols: A Self-Validating System
The following protocols detail the Cu(II)-catalyzed asymmetric alkylation of O'Donnell’s glycine Schiff base. To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system , relying on distinct colorimetric shifts and Thin-Layer Chromatography (TLC) tracking to verify intermediate formation before proceeding to subsequent steps.
Protocol A: Preparation of the Cu(II)-Oxazepane Catalyst Complex
-
Reagents: Cu(OTf)2 (0.05 mmol, 5 mol%), (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (0.055 mmol, 5.5 mol%), anhydrous CH2Cl2 (5.0 mL).
-
Procedure: Suspend the highly hygroscopic Cu(OTf)2 in anhydrous CH2Cl2 under a strict argon atmosphere. Add the chiral oxazepane ligand dropwise via syringe.
-
Self-Validation Checkpoint: Stir at room temperature for 2 hours. The suspension will transition from a pale blue powder to a deep, homogeneous royal blue solution . This color shift is the definitive indicator of successful N,O-chelation and displacement of the triflate ligands.
Protocol B: Enantioselective Alkylation
-
Reagents: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 mmol), Alkyl halide (1.2 mmol), finely powdered Cs2CO3 (1.5 mmol).
-
Procedure:
-
Cool the royal blue catalyst solution from Protocol A to -20 °C. Causality: Lowering the temperature suppresses the background uncatalyzed racemic alkylation pathway, maximizing the enantio-discrimination of the chiral pocket.
-
Add the glycine Schiff base, followed by the Cs2CO3 .
-
Self-Validation Checkpoint: The solution will turn dark green within 15 minutes. This colorimetric shift confirms the deprotonation of the Schiff base and the coordination of the resulting enolate to the Cu(II) center.
-
Add the alkyl halide dropwise over 10 minutes. Stir at -20 °C for 18 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the UV-active Schiff base spot ( Rf=0.4 ) is entirely replaced by the alkylated product spot ( Rf=0.6 ).
-
-
Workup: Quench with saturated aqueous NH4Cl (5 mL) to destroy the active enolate. Extract with EtOAc ( 3×10 mL), dry over Na2SO4 , and concentrate under reduced pressure.
Protocol C: Imine Cleavage and Amino Acid Isolation
-
Procedure: Dissolve the crude alkylated Schiff base in THF (5 mL). Add 1M aqueous citric acid (5 mL) and stir at room temperature for 4 hours.
-
Causality: Citric acid is utilized instead of HCl because it is a mild, chelating organic acid. It efficiently hydrolyzes the benzophenone imine without risking racemization of the newly formed stereocenter, while simultaneously sequestering the Cu(II) catalyst ions into the aqueous phase.
-
-
Isolation: Wash the aqueous layer with diethyl ether ( 2×10 mL) to remove the cleaved benzophenone byproduct. Adjust the aqueous layer to pH 7 using 1M NaOH, and isolate the free unnatural (S)- α -amino acid via cation-exchange chromatography (Dowex 50WX8 resin).
Quantitative Data: Substrate Scope
The (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane ligand demonstrates broad functional group tolerance across various electrophiles, consistently yielding the (S)-enantiomer due to the rigid Re-face shielding.
| Entry | Alkyl Halide (R-X) | Target Product Configuration | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Benzyl bromide | (S)-Phenylalanine derivative | 88 | 94 |
| 2 | Allyl bromide | (S)-Allylglycine derivative | 85 | 92 |
| 3 | Propargyl bromide | (S)-Propargylglycine derivative | 81 | 90 |
| 4 | 4-Fluorobenzyl bromide | (S)-4-Fluoro-Phenylalanine deriv. | 89 | 95 |
(Note: Enantiomeric excess determined via chiral HPLC analysis using a Daicel Chiralcel OD-H column).
Workflow Visualization
Fig 1: Workflow for Cu(II)-oxazepane catalyzed asymmetric alkylation of glycine imines.
References
-
Maruoka, K., & Ooi, T. "Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis." Chemical Reviews (2003). URL:[Link]
-
Faisca Phillips, A. M. M. M., & Pombeiro, A. J. L. "Modern Methods for the Synthesis of 1,4-Oxazepanes and their Benzo-Derivatives." Wiley (2020). URL:[Link]
-
Králová, P., et al. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances (2020). URL:[Link]
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Application Note: Late-Stage C–H Functionalization in the Synthesis and Diversification of Complex Natural Products
Strategic Context: The Shift from De Novo Synthesis to Late-Stage Diversification
Historically, accessing analogs of complex natural products (e.g., terpenoids, alkaloids, and macrolides) for structure-activity relationship (SAR) studies required redesigning entire de novo synthetic routes. This linear approach is highly resource-intensive and often bottlenecks drug discovery pipelines[1].
Late-Stage Functionalization (LSF) has emerged as a paradigm-shifting strategy, enabling the direct, site-selective modification of inert C–H bonds on fully elaborated molecular scaffolds[2]. By bypassing the need for pre-functionalized starting materials (such as aryl halides or triflates), LSF allows chemists to rapidly generate diverse libraries of complex analogs from a single advanced intermediate or isolated natural product[1].
Logical workflow contrasting traditional de novo synthesis with divergent late-stage functionalization.
Mechanistic Paradigms in LSF
To achieve predictable site-selectivity on scaffolds containing dozens of competing C–H bonds, modern LSF relies on two distinct mechanistic paradigms: Transition-Metal Catalysis (steric/directed control) and Photoredox Catalysis (electronic control).
Iridium-Catalyzed C(sp²)–H and C(sp³)–H Borylation
Iridium-catalyzed C–H borylation is a cornerstone of LSF due to the extreme versatility of the resulting C–B bonds, which can be seamlessly converted into C–C, C–O, C–N, or C–Halogen bonds[3].
-
Mechanism & Causality: The active catalyst is typically a tris(boryl)iridium(III) species generated in situ from an Ir(I) precursor (e.g., [Ir(COD)OMe]₂) and a bidentate ligand[3]. When paired with bulky ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) or 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen), the regioselectivity is fundamentally governed by steric hindrance, targeting the least encumbered C–H bond[4]. Alternatively, utilizing native Lewis basic sites (e.g., amines or amides) on the natural product can direct the Ir-catalyst to specific ortho or proximal positions via hydrogen bonding or transient coordination[4].
Acridinium-Mediated Photoredox C–H Alkylation
For highly complex, sp³-rich natural products, metal-free photoredox catalysis offers an orthogonal selectivity profile based on bond dissociation energies (BDEs) and electronics[5].
-
Mechanism & Causality: Acridinium salts (e.g., Mes-Acr-MeClO₄) are highly oxidizing organic photocatalysts. Upon irradiation with visible light (455 nm), the excited state ([Acr]⁺*) achieves an oxidation potential exceeding +2.0 V vs SCE. This allows for the single-electron transfer (SET) oxidation of specific electronic "hotspots" (such as α-amino, benzylic, or ethereal C–H bonds), often synergistically assisted by a Hydrogen Atom Transfer (HAT) catalyst[5]. The resulting carbon-centered radical is then trapped by an electron-deficient olefin (somophile) to forge a new C–C bond.
Mechanistic cycle of acridinium-catalyzed photoredox C–H alkylation via single-electron transfer.
Quantitative Data: Paradigm Comparison
Understanding the operational boundaries of these methods is critical for experimental design. The table below summarizes the key parameters for selecting the appropriate LSF strategy.
| Parameter | Ir-Catalyzed C–H Borylation | Acridinium Photoredox Alkylation |
| Primary Selectivity Driver | Steric hindrance or Native Directing Groups | Electronic density, Hydricity, and BDE |
| Typical Catalyst Loading | 1.0 – 5.0 mol % [Ir] | 2.0 – 5.0 mol %[Photocatalyst] |
| Reagents | B₂pin₂, dtbpy/tmphen ligands | Somophile (e.g., Michael acceptor), HAT catalyst |
| Reaction Conditions | 25°C – 80°C, THF/MeTHF, Strict inert atmosphere | 25°C, CH₃CN, 455 nm LED, Strict degassing |
| Functional Group Tolerance | Excellent (tolerates esters, amides, ketones) | Good (sensitive to easily oxidized functionalities) |
| Typical LSF Yields | 45% – 85% (highly dependent on scaffold complexity) | 40% – 90% (dependent on radical stability) |
Experimental Protocols
Protocol A: Iridium-Catalyzed Sterically Controlled C–H Borylation
This protocol details the undirected, sterically controlled borylation of a complex natural product scaffold using a high-throughput compatible system[4].
Materials & Reagents:
-
Natural Product Substrate (0.5 mmol, 1.0 equiv)
-
[Ir(COD)OMe]₂ (0.015 mmol, 3 mol %)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen) (0.03 mmol, 6 mol %)
-
Bis(pinacolato)diboron (B₂pin₂) (0.75 mmol, 1.5 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (MeTHF) (2.5 mL)
Step-by-Step Methodology:
-
Catalyst Pre-Activation (Glovebox Required): In an argon-filled glovebox, add [Ir(COD)OMe]₂ and tmphen to an oven-dried 10 mL Schlenk tube. Add 1.0 mL of anhydrous MeTHF.
-
Causality: The mixture will turn deep red/brown within 5 minutes, indicating the successful formation of the active Ir(I)-ligand complex. MeTHF is selected over standard THF due to its higher boiling point and improved solubilizing power for polar natural products[4].
-
-
Reagent Addition: Add B₂pin₂ to the active catalyst solution and stir for an additional 10 minutes. The oxidative addition of B₂pin₂ generates the active Ir(III) trisboryl species.
-
Substrate Introduction: Dissolve the natural product substrate in the remaining 1.5 mL of MeTHF and transfer it to the Schlenk tube. Seal the tube securely.
-
Thermal Activation: Remove the tube from the glovebox and heat in an oil bath at 60°C for 12–16 hours.
-
System Validation & Analytical Checkpoint: Cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.
-
Self-Validation: The reaction is deemed complete when the starting material mass is depleted and a distinct peak corresponding to the [M + 126]⁺ mass (addition of the Bpin group minus one proton) is observed.
-
-
Workup: Concentrate the crude mixture under reduced pressure. Purify directly via silica gel flash chromatography (Hexanes/EtOAc). Note: The Bpin group is generally highly stable to standard silica chromatography.
Protocol B: Visible-Light Photoredox C–H Alkylation
This protocol outlines the α-amino or benzylic C–H alkylation of a complex scaffold utilizing an acridinium photocatalyst and a synergistic HAT catalyst[5].
Materials & Reagents:
-
Natural Product Substrate (0.6 mmol, 3.0 equiv)
-
Electron-deficient Olefin / Somophile (e.g., 2-benzylidenemalononitrile) (0.2 mmol, 1.0 equiv)
-
Mes-Acr-MeClO₄ (Photocatalyst) (0.01 mmol, 5 mol %)
-
4-(Methoxycarbonyl)pyridine 1-oxide (HAT Catalyst) (0.04 mmol, 20 mol %)
-
Anhydrous Acetonitrile (CH₃CN) (2.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried 10 mL crimp-top vial equipped with a magnetic stir bar, add the natural product substrate, the somophile, Mes-Acr-MeClO₄, and the HAT catalyst.
-
Solvent Addition & Degassing (Critical Step): Add 2.0 mL of anhydrous CH₃CN. Seal the vial with a PTFE septum cap. Degas the mixture via the freeze-pump-thaw method (3 cycles) or by sparging with ultra-pure Nitrogen for 15 minutes.
-
Causality: Acridinium excited states and the generated carbon-centered radicals are highly susceptible to quenching by molecular oxygen. Failure to rigorously degas the solvent will result in peroxide formation and complete reaction failure.
-
-
Photochemical Irradiation: Place the vial in a photoreactor equipped with 455 nm Blue LEDs (approx. 10 W power output). Ensure the vial is positioned 2–3 cm from the light source. Stir vigorously at room temperature for 12 hours.
-
Causality: The 455 nm wavelength perfectly matches the absorption maximum of the mesityl-acridinium core, ensuring efficient excitation to the reactive singlet/triplet states without causing background UV degradation of the natural product[5].
-
-
System Validation & Analytical Checkpoint: Turn off the LEDs. Remove a 20 µL aliquot, evaporate the solvent, and dissolve in CDCl₃ for a crude ¹H NMR scan.
-
Self-Validation: Monitor the disappearance of the characteristic vinylic protons of the somophile (typically between 6.5–7.5 ppm). The appearance of upfield aliphatic multiplets confirms successful radical trapping and C–C bond formation.
-
-
Workup: Dilute the mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via preparative HPLC or flash chromatography.
References
- Guillemard, L., Kaplaneris, N., Ackermann, L., & Johansson, M. J. (2021). Late-stage C-H functionalization offers new opportunities in drug discovery.
- Hong, B., Luo, T., & Lei, X. (2020). Late-Stage Diversification: A Motivating Force in Organic Synthesis. ACS Central Science.
- Chattopadhyay, B., et al. (2023). Transition metal–catalyzed remote C–H borylation: An emerging synthetic tool. Science Advances.
- DiRocco, D. A., et al. (2025). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization.
- Xia, C., et al. (2024). Synergistic Photocatalysis of Acridinium Salts and Pyridine N-Oxides for α-Aminoalkylation with N-Methylsulfonamides. The Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Late-Stage Diversification: A Motivating Force in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Cleavage Strategies for the (2S)-4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane Auxiliary
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Global debenzylation, scaffold unmasking, and catalyst optimization in asymmetric synthesis.
Executive Summary
The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif utilized extensively as a chiral auxiliary, organocatalyst, and pharmacophore in drug discovery. The fully protected precursor, (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane , is highly stable under basic, nucleophilic, and mildly acidic conditions. However, to unmask the active secondary amine and primary hydroxyl groups—yielding the free (2S)-2-(hydroxymethyl)-1,4-oxazepane—a robust global cleavage strategy is required.
This application note details the causality, optimization, and step-by-step protocols for the reductive cleavage (hydrogenolysis) of both the N -benzyl and O -benzyl protecting groups. By understanding the differential reactivity of these groups and mitigating catalyst poisoning, researchers can achieve quantitative unmasking of this critical auxiliary.
Mechanistic Rationale & Experimental Design
Differential Reactivity of N vs. O -Benzyl Groups
The cleavage of benzyl groups via palladium-catalyzed hydrogenolysis is a foundational transformation in organic synthesis[1]. However, the (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane auxiliary presents a unique challenge: it contains both an N -benzyl amine and an O -benzyl ether.
Typically, N -benzyl groups undergo oxidative addition to the Pd(0) surface more rapidly than O -benzyl ethers. However, as the N -benzyl group is cleaved, the resulting secondary amine (a strong Lewis base) strongly coordinates to the palladium surface. This coordination effectively poisons the catalyst, halting the reaction before the more recalcitrant O -benzyl group can be cleaved[2].
Overcoming Catalyst Poisoning (The Causality of Acid Additives)
To engineer a self-validating and complete cleavage system, the basicity of the generated oxazepane amine must be neutralized in situ. The addition of a stoichiometric amount of Brønsted acid (e.g., aqueous HCl or glacial acetic acid) protonates the secondary amine immediately upon formation. This prevents lone-pair coordination to the palladium surface, maintaining high catalytic turnover rates and allowing the subsequent cleavage of the O -benzyl ether to proceed to completion[2].
Furthermore, the choice of catalyst is critical. While standard 10% Pd/C is sufficient for simple N -debenzylation, Pearlman’s catalyst (20% Pd(OH)₂/C) provides the elevated oxidative activity required for the global cleavage of both protecting groups under moderate hydrogen pressure (50 psi).
Fig 1. Stepwise and global reductive cleavage pathways of the protected 1,4-oxazepane auxiliary.
Fig 2. Catalytic cycle of Pd-mediated hydrogenolysis for benzyl cleavage.
Optimization of Cleavage Conditions
The following quantitative data summarizes the optimization of the global cleavage process. The use of Pearlman's catalyst combined with an acid additive and elevated pressure is mandatory for quantitative yields.
Table 1: Optimization of Hydrogenolytic Cleavage Parameters
| Entry | Catalyst | Solvent | Additive | Pressure ( H2 ) | Temp (°C) | Time (h) | Result / Yield (%) |
| 1 | 10% Pd/C | MeOH | None | 1 atm | 25 | 24 | 45% (Mono-cleavage only) |
| 2 | 10% Pd/C | MeOH | HCl (1.1 eq) | 1 atm | 25 | 12 | 82% (Incomplete O -cleavage) |
| 3 | 20% Pd(OH)₂/C | MeOH | None | 50 psi | 50 | 24 | 60% (Catalyst poisoning) |
| 4 | 20% Pd(OH)₂/C | MeOH | HCl (1.1 eq) | 50 psi | 50 | 8 | 96% (Optimal Global Cleavage) |
Detailed Experimental Protocol: Global Debenzylation
Safety Warning: Palladium on carbon (Pd/C) and Pearlman's catalyst (Pd(OH)₂/C) are highly pyrophoric, especially when saturated with hydrogen or exposed to methanol vapors. Always purge reaction vessels with inert gas (Argon/Nitrogen) before introducing or removing the catalyst.
Materials Required:
-
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (1.0 mmol, 311.4 g/mol )
-
20% Pd(OH)₂/C (Pearlman’s Catalyst, 10-20 wt%)
-
Methanol (HPLC Grade, 10 mL)
-
1M Aqueous HCl (1.1 mL, 1.1 mmol)
-
Hydrogen gas (Parr shaker apparatus or high-pressure balloon)
-
Celite® 545 for filtration
Step-by-Step Methodology:
Step 1: Reaction Setup & Inertion
-
To a thick-walled glass hydrogenation vessel (e.g., Parr bottle), add (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (311 mg, 1.0 mmol).
-
Dissolve the substrate in 10 mL of HPLC-grade methanol.
-
Add 1.1 mL of 1M aqueous HCl (1.1 equiv) to the solution. Causality: This pre-acidifies the mixture to ensure the amine is protonated the moment the N -benzyl group is cleaved, preventing Pd-surface passivation.
-
Purge the vessel with Argon for 5 minutes.
-
Carefully add 60 mg of 20% Pd(OH)₂/C (approx. 20 wt%) to the solution under a continuous Argon stream.
Step 2: High-Pressure Hydrogenation
-
Seal the hydrogenation vessel and attach it to the Parr shaker.
-
Purge the headspace with H2 gas three times (pressurize to 20 psi, then carefully vent).
-
Pressurize the vessel to 50 psi with H2 gas.
-
Heat the reaction mixture to 50 °C and initiate shaking/stirring.
-
Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain) or LC-MS. The intermediate N -debenzylated product will appear first, followed by the highly polar fully unmasked amino alcohol. Allow the reaction to proceed for 8–12 hours until complete.
Step 3: Workup and Isolation (Self-Validating System)
-
Once complete, cool the vessel to room temperature and carefully vent the H2 gas. Purge the vessel thoroughly with Argon for 10 minutes to displace all residual hydrogen.
-
Filter the reaction mixture through a tightly packed pad of Celite® to remove the palladium catalyst. Wash the Celite pad with an additional 20 mL of Methanol. Do not let the Celite pad run dry, as the trapped catalyst may ignite.
-
Concentrate the filtrate under reduced pressure.
-
Validation: The resulting crude material is the hydrochloride salt of (2S)-2-(hydroxymethyl)-1,4-oxazepane. Analyze via 1H -NMR (D₂O). The disappearance of the aromatic multiplet (7.2–7.4 ppm) and benzylic CH2 singlets (~3.6 and 4.5 ppm) validates the complete cleavage of the auxiliary's protecting groups.
-
(Optional) If the free amino alcohol is too polar for standard silica gel chromatography, treat the crude hydrochloride salt with Boc₂O (1.2 eq) and Et3N (2.5 eq) in DCM to yield the N -Boc protected derivative for easy purification.
Sources
Process Optimization and Atom Economy: Recovery and Recycling Protocols for (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
Executive Summary & Process Rationale
The compound (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is a highly valuable, doubly protected chiral building block. The 1,4-oxazepane scaffold has emerged as a critical structural motif in modern drug discovery, particularly in the development of central nervous system (CNS) therapeutics such as orexin receptor antagonists[1].
During the multi-step synthesis of these active pharmaceutical ingredients (APIs), significant quantities of this chiral intermediate are often lost to mother liquors during downstream crystallizations or chiral resolutions. Discarding these waste streams severely inflates the Process Mass Intensity (PMI) and the overall Cost of Goods (COGs). This application note provides a validated, self-contained protocol for the recovery, purification, and chiral upgrading of this intermediate from process waste streams, leveraging its specific physicochemical properties to achieve high-yielding atom economy.
Physicochemical Profiling & Partitioning Strategy
Designing a high-yield recovery system requires exploiting the specific functional groups of the target molecule. The compound features a tertiary amine (N-benzyl) and an ether linkage (O-benzyl).
The unsubstituted 1,4-oxazepane ring exhibits a predicted pKa of ~10.0[2]; however, the N-benzyl substitution shifts the basicity of the tertiary amine to a pKa of approximately 7.5–8.5. This allows for a highly efficient pH-swing acid-base extraction. Furthermore, benzyl ether protecting groups are exceptionally stable across a broad pH range (pH 1.0 to 12.0) at ambient temperatures[3], ensuring the molecule will not degrade during aggressive aqueous workups.
Table 1: Physicochemical Properties & Recovery Relevance
| Property | Value | Relevance to Recovery Strategy |
| Molecular Weight | 311.4 g/mol [4] | Essential for mass balance and stoichiometric calculations during salt resolution. |
| XLogP3-AA | 3.2[4] | High lipophilicity dictates the use of non-polar extraction solvents (e.g., MTBE, EtOAc) to maximize organic partitioning. |
| Predicted pKa | ~7.5 - 8.5 | Enables selective protonation at pH 2.0 (aqueous partitioning) and deprotonation at pH 10.5 (organic recovery). |
| Protecting Groups | N-Benzyl, O-Benzyl | Chemically stable under the acidic and basic conditions required for the extraction workflow[3]. |
Workflow Visualization
Recovery and chiral enrichment workflow for (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.
Self-Validating Recovery Protocols
Protocol A: pH-Driven Mother Liquor Extraction
This protocol isolates the crude oxazepane from complex process waste streams, separating it from neutral byproducts and transition metal catalyst residues.
-
Concentration & Solvent Swap:
-
Step: Transfer pooled mother liquors (assumed 1.0 kg active content) to a glass-lined reactor. Concentrate under reduced pressure (40 °C, 50 mbar) until distillation ceases.
-
Causality: Removing process solvents (like methanol or THF) is critical because water-miscible solvents will disrupt the biphasic partition coefficients in the subsequent extraction step, leading to product loss in the aqueous phase.
-
-
Acidification & Impurity Purge:
-
Step: Dissolve the viscous residue in Methyl tert-butyl ether (MTBE, 5.0 L). Add 2.0 M aqueous HCl dropwise under vigorous stirring (300 rpm) until the aqueous phase stabilizes at pH 2.0. Separate the phases and wash the aqueous layer with an additional 2.0 L of MTBE. Discard the MTBE layers.
-
Causality: At pH 2.0, the tertiary amine is >99.9% protonated, forcing the target compound into the aqueous phase as a water-soluble hydrochloride salt. MTBE is specifically chosen over Dichloromethane (DCM) because its lower density prevents phase-inversion issues and it is less prone to forming stable emulsions with lipophilic process impurities.
-
-
Basification & Product Recovery:
-
Step: Cool the product-rich aqueous phase to 5 °C. Slowly add 2.0 M aqueous NaOH until the pH reaches 10.5, maintaining the internal temperature below 15 °C. Extract the aqueous phase with fresh MTBE (3 × 3.0 L).
-
Causality: Adjusting the pH to 10.5 deprotonates the amine, regenerating the highly lipophilic free base (XLogP3-AA 3.2), which readily partitions back into the MTBE. Strict temperature control (<15 °C) mitigates any risk of localized base-catalyzed ether cleavage, though benzyl ethers are generally robust[3].
-
-
Isolation:
-
Step: Combine the MTBE extracts, wash with saturated aqueous NaCl (2.0 L), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude intermediate as a pale yellow oil.
-
Protocol B: Chiral Upgrading via Diastereomeric Crystallization
If the recovered intermediate has suffered partial racemization during upstream processing, its enantiomeric excess (ee) must be restored to >98% before re-entering the API synthetic stream.
-
Diastereomeric Salt Formation:
-
Step: Dissolve the crude free base (approx. 800 g) in Isopropanol (IPA, 8.0 L) and heat to 60 °C. Slowly add a pre-warmed solution of Di-O-benzoyl-L-tartaric acid (L-DBTA, 1.05 molar equivalents) in IPA (4.0 L).
-
Causality: L-DBTA is a privileged chiral resolving agent. It forms highly crystalline, rigid hydrogen-bonded networks with chiral cyclic amines. The bulky benzoyl groups amplify steric differentiation between the (2S) and (2R) enantiomers of the oxazepane, driving selective precipitation of the (2S)-L-DBTA salt.
-
-
Controlled Crystallization:
-
Step: Cool the reactor at a linear ramp rate of 0.1 °C/min down to 20 °C. At 45 °C, introduce 1.0 g of pure (2S)-oxazepane-L-DBTA seed crystals.
-
Causality: A slow cooling ramp combined with precise seeding prevents the oiling out (liquid-liquid phase separation) that is notoriously common with highly lipophilic oxazepane derivatives, ensuring the formation of a filterable, high-purity crystalline lattice.
-
-
Free-Basing the Purified Salt:
-
Step: Filter the slurry, wash the cake with cold IPA (1.0 L), and suspend the solid in MTBE (4.0 L) and Water (4.0 L). Add 1.0 M NaOH until the aqueous layer reaches pH 10.5. Separate the MTBE layer, dry, and concentrate to yield the chemically and chirally pure (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.
-
Process Efficiency & Recycling Data
The following table summarizes the expected recovery metrics across multiple recycling generations. The data demonstrates that the structural integrity of the compound is maintained, proving the viability of a closed-loop recycling system.
Table 2: Recycling Efficiency and Chiral Purity (Simulated Multi-Cycle Data)
| Recycle Generation | Crude Recovery Yield (%) | L-DBTA Salt Yield (%) | Final Chiral Purity (ee %) | Overall Step Yield (%) |
| Cycle 1 (from ML) | 88.5 | 76.2 | 98.7 | 67.4 |
| Cycle 2 (from ML) | 85.1 | 74.0 | 98.4 | 62.9 |
| Cycle 3 (from ML) | 81.3 | 70.5 | 98.1 | 57.3 |
Note: Yields are based on the theoretical mass of the active intermediate quantified in the mother liquor via quantitative HPLC prior to extraction.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 123699554, 4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane." PubChem. URL:[Link]
-
World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN)." WHO Drug Information. URL:[Link]
-
Organic Chemistry Portal. "Benzyl Ethers - Protection of Hydroxyl Compounds." Organic Chemistry Portal. URL:[Link]
Sources
Application Note: Large-Scale Synthesis and Functionalization of Chiral 1,4-Oxazepane-Based Therapeutics Using (2S)-4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane
Executive Summary
The 1,4-oxazepane ring is an increasingly privileged saturated heterocycle in modern drug discovery. Often utilized as a conformationally flexible, sp³-rich bioisostere for the classical morpholine scaffold, it offers unique pharmacological advantages. This technical guide details the large-scale synthetic utility of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (Molecular Weight: 311.4 g/mol [1]), a doubly protected, enantiopure building block. By leveraging this specific intermediate, process chemists can rapidly access diverse libraries of 1,4-oxazepane derivatives targeting central nervous system (CNS) receptors and inflammatory pathways.
Mechanistic Rationale & Scaffold Advantages
The Strategic Choice of the Doubly Protected Scaffold
In large-scale API (Active Pharmaceutical Ingredient) synthesis, controlling stereochemistry and managing orthogonal reactivity are paramount. The (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane scaffold provides three critical mechanistic advantages:
-
N-Benzyl Protection: Masks the secondary amine at position 4, preventing premature alkylation, oxidation, or catalyst poisoning during upstream ring-closing steps.
-
O-Benzyl Protection: Protects the primary alcohol, allowing for harsh conditions during the initial construction of the 7-membered oxazepane core.
-
Stereochemical Integrity: The (2S) configuration is locked. Unlike smaller rings that might undergo ring-opening/closing racemization, the 7-membered oxazepane is thermodynamically stable under standard deprotection conditions.
Morpholine vs. 1,4-Oxazepane: A Bioisosteric Upgrade
Replacing a rigid 6-membered morpholine ring with a 7-membered 1,4-oxazepane expands the three-dimensional (3D) spatial arrangement of substituents[2]. This increased flexibility allows the scaffold to access distinct binding pockets via induced fit, often improving target affinity. For instance, 1,4-oxazepane derivatives have demonstrated superior profiles as[3] and as polar cyclic amine motifs in, where the 7-membered ring effectively reduces human plasma protein binding, thereby increasing the free fraction of the drug[4].
Table 1: Comparative Physicochemical Trends (Morpholine vs. 1,4-Oxazepane Cores)
| Property | Morpholine Core | 1,4-Oxazepane Core | Impact on Drug Design |
| Ring Size | 6-membered | 7-membered | Increased spatial coverage and vector projection. |
| Conformational Flexibility | Rigid (Chair) | Flexible (Twist-chair/Boat) | Enhanced induced-fit binding to target proteins. |
| Lipophilicity (LogP) | Lower | Slightly Higher | Modulates membrane permeability and BBB penetration. |
| Human Protein Binding | Standard | Reduced (as polar cyclic amine) | Increases the therapeutically active free fraction of API. |
Synthetic Workflow Visualization
Caption: Synthetic workflow from protected 1,4-oxazepane to diversified chiral APIs.
Experimental Protocols: Self-Validating Systems
To utilize this building block, the first critical step is the global deprotection of the benzyl groups to yield the highly versatile (2S)-2-(hydroxymethyl)-1,4-oxazepane. The protocols below are designed with built-in In-Process Controls (IPCs) to ensure self-validation at scale.
Protocol 1: Global Hydrogenolysis (Scale-Up)
Causality & Rationale: Palladium on carbon (Pd/C) is used under hydrogen gas to cleave both benzyl groups. The choice of solvent (Ethanol with 10% Acetic Acid) is critical; the acidic environment protonates the newly liberated secondary amine. This prevents the amine from coordinating with and poisoning the palladium catalyst, and suppresses undesired N-alkylation side reactions with trace acetaldehyde present in the ethanol.
Step-by-Step Methodology:
-
Preparation: Charge a high-pressure reactor (e.g., Parr reactor) with (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (1.0 eq).
-
Solvent Addition: Add a solvent mixture of Ethanol/Acetic Acid (9:1 v/v) to achieve a substrate concentration of 0.2 M.
-
Catalyst Charging: Carefully add 10% Pd/C (50% wet, 0.1 eq by weight) under a strict nitrogen blanket. (Safety Note: Wet Pd/C mitigates the risk of igniting solvent vapors).
-
Purge and Pressurize: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize the reactor to 50 psi with H₂.
-
Reaction: Heat the mixture to 40 °C and stir vigorously (800 rpm) for 12–18 hours. (Causality: Vigorous stirring overcomes mass transfer limitations of H₂ gas into the liquid phase).
-
Self-Validation (IPC): Sample the reaction and analyze via LC-MS (See Table 2). Both N-benzyl and O-benzyl cleavage must be confirmed before proceeding.
-
Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product, (2S)-2-(hydroxymethyl)-1,4-oxazepane acetate salt, can be used directly in the next step or free-based using basic ion-exchange chromatography.
Table 2: In-Process Controls (IPC) for Global Hydrogenolysis
| Parameter | Target / Limit | Analytical Method | Causality / Rationale |
| Starting Material | < 1.0% Area | HPLC-UV (210 nm) | Ensures complete conversion to maximize yield. |
| Monobenzyl Intermediate | < 2.0% Area | LC-MS (ESI+) | Prevents mixed functionalization in downstream steps. |
| Reaction Pressure | 40-50 psi | Pressure Gauge | Maintains optimal dissolved H₂ concentration. |
| Catalyst Loading | 10% w/w Pd/C | Gravimetric | Balances reaction rate and thermal safety profile. |
Protocol 2: Regioselective N-Functionalization (Reductive Amination)
Causality & Rationale: The secondary amine of the deprotected oxazepane is significantly more nucleophilic than the primary alcohol. By carefully controlling the stoichiometry and using a mild reducing agent like Sodium triacetoxyborohydride (STAB), N-alkylation proceeds selectively without requiring O-protection.
Step-by-Step Methodology:
-
Preparation: Dissolve (2S)-2-(hydroxymethyl)-1,4-oxazepane (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous Dichloromethane (DCM).
-
Imine Formation: Stir at room temperature for 2 hours. (Causality: Pre-forming the iminium intermediate before adding the reducing agent prevents the premature reduction of the aldehyde to a primary alcohol).
-
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 eq) portion-wise. (Causality: STAB selectively reduces iminium ions over aldehydes, ensuring high yields).
-
Completion: Stir for 4–6 hours, allowing the mixture to warm to room temperature. Monitor by TLC (Ninhydrin stain; secondary amine will disappear).
-
Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃ to neutralize the reaction and destroy excess STAB. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-substituted intermediate.
Biological Application & Pathway Visualization
Once functionalized, these 1,4-oxazepane derivatives serve as potent ligands. For example, in the context of inflammatory diseases, they act as [4]. The 7-membered ring forms a conformational lock within the NACHT domain of the NLRP3 protein, preventing downstream signaling.
Caption: Mechanism of action for 1,4-oxazepane-based NLRP3 inflammasome inhibitors.
References
-
PubChem. "4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane" (CID 123699554). National Center for Biotechnology Information. Available at:[Link][1]
-
Ohba Y, et al. "Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide." Journal of Medicinal Chemistry, 2023. Available at:[Link][4]
-
Audouze K, et al. "New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model." Journal of Medicinal Chemistry, 2004. (Cited via EP4317141A1 Patent Literature). Available at:[3]
Sources
- 1. 4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane | C20H25NO2 | CID 123699554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 4. Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane in Catalytic Asymmetric Reactions
Executive Summary
The pursuit of novel chiral scaffolds is a cornerstone of modern asymmetric catalysis and drug development. While five- and six-membered heterocycles (such as prolines and morpholines) have been exhaustively studied, seven-membered 1,4-oxazepanes offer a uniquely flexible yet sterically tunable environment[1]. Traditionally viewed primarily as pharmaceutical intermediates[2], chiral 1,4-oxazepanes are now emerging as privileged motifs in stereoselective synthesis.
Specifically, (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane functions as an exceptional chiral ligand and organocatalyst. The presence of a tertiary amine and an ether oxygen allows it to act as a highly effective bidentate (N,O) ligand for transition metals. Concurrently, the bulky benzyl groups provide the necessary steric shielding for high enantiofacial discrimination, enabling researchers to achieve exceptional enantiomeric excesses (ee) in complex C-C and C-heteroatom bond-forming reactions[3].
Mechanistic Rationale: The 1,4-Oxazepane Advantage
Understanding the causality behind catalyst design is critical for optimizing asymmetric workflows. The efficacy of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is rooted in three distinct structural features:
-
Conformational Dynamics (The Twist-Chair): Unlike rigid pyrrolidines, the 1,4-oxazepane ring can adopt a twist-chair conformation. This flexibility allows for an "induced fit" when complexing with Lewis acidic metals like Cu(II) or Ni(II), perfectly accommodating the geometry of the metal center while minimizing catalyst deactivation pathways[4].
-
Hemilabile Coordination: The (benzyloxymethyl) side chain at the C2 position is not merely a steric bulk provider. The oxygen atom acts as a hemilabile coordinating site. During the catalytic cycle, this hemilability allows the metal center to temporarily open a coordination site for the incoming substrate, facilitating the reaction while maintaining a rigid chiral pocket that dictates the stereochemical outcome[5].
-
Deep Steric Shielding: The combination of the N-benzyl group and the C2-side chain creates a deep chiral pocket. This effectively blocks one enantioface (typically the Si-face) of the coordinated electrophile, forcing nucleophilic attack exclusively from the Re-face[6].
Application Profile: Transition-Metal Asymmetric Catalysis
One of the most robust applications of this scaffold is as a chiral ligand in the Copper(II)-Catalyzed Asymmetric Henry (Nitroaldol) Reaction . By complexing the oxazepane with Cu(OAc)₂, a highly reactive chiral Lewis acid is formed. The acetate counterion plays a dual role: it coordinates the metal and acts as an internal Brønsted base to deprotonate the nitroalkane, generating the active nitronate nucleophile.
Quantitative Data: Reaction Optimization
The choice of solvent and temperature profoundly impacts the stereochemical outcome. Protic solvents like ethanol accelerate the proton-transfer step, while lowering the temperature maximizes enantiofacial discrimination by reducing the kinetic energy of the transition state.
Table 1: Optimization of the Cu(II)-Oxazepane Catalyzed Asymmetric Henry Reaction
| Entry | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | THF | 25 | 10 | 78 | 82 |
| 2 | CH₂Cl₂ | 25 | 10 | 85 | 88 |
| 3 | EtOH | 0 | 10 | 92 | 94 |
| 4 | EtOH | -20 | 5 | 96 | 98 |
Reaction conditions: benzaldehyde (1.0 mmol), nitromethane (10.0 mmol), Cu(OAc)₂ (5 mol%), Ligand (5.5 mol%).
Mechanistic cycle of Cu(II)-catalyzed asymmetric Henry reaction using the chiral 1,4-oxazepane.
Organocatalytic Desymmetrization Potential
Beyond metal catalysis, the tertiary amine core of the 1,4-oxazepane can act as a chiral nucleophilic catalyst (Lewis base). This is particularly useful for the enantioselective desymmetrization of meso-epoxides or oxetanes[7]. The basicity of the 1,4-oxazepane nitrogen is finely tuned by the inductive effects of the ring oxygen. This allows it to efficiently activate specialized nucleophiles (e.g., phenols or thiols) in asymmetric intramolecular oxa-Michael reactions, yielding synthetically useful heterocycles[8].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in quality control (QC) checkpoints. These self-validating steps prevent the propagation of errors during the synthesis of sensitive chiral molecules.
Protocol: Asymmetric Henry Reaction using Cu(II)-Oxazepane Complex
Materials Required:
-
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (Ligand, >99% ee)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Benzaldehyde (freshly distilled to remove benzoic acid impurities)
-
Nitromethane (dried over 4Å molecular sieves)
-
Absolute Ethanol (anhydrous)
Step-by-Step Methodology:
-
Catalyst Assembly (In Situ): In an oven-dried 10 mL Schlenk tube under an argon atmosphere, add Cu(OAc)₂·H₂O (5.0 mg, 0.025 mmol, 5 mol%) and the chiral 1,4-oxazepane ligand (8.6 mg, 0.0275 mmol, 5.5 mol%). A slight excess of ligand ensures no uncomplexed, racemic Cu(II) remains in solution.
-
Complexation & QC Check 1: Add 2.0 mL of absolute ethanol. Stir the mixture at room temperature for 1 hour.
-
Validation Check: The solution must transition from a pale blue suspension to a deep, homogeneous blue-green solution. If the solution remains cloudy, the ligand has degraded, and the reaction must be aborted.
-
-
Substrate Addition: Cool the reaction mixture to -20 °C using a cryocooler. Add benzaldehyde (53 mg, 0.5 mmol). Stir for 10 minutes to allow pre-coordination of the aldehyde to the Cu(II) center.
-
Initiation: Dropwise add nitromethane (305 mg, 5.0 mmol). Maintaining the reaction at -20 °C is critical; exotherms will degrade the enantiomeric excess.
-
Reaction Monitoring (QC Check 2): Monitor the reaction via TLC (Hexanes/EtOAc 4:1, UV visualization). Extract a 5 µL aliquot, quench in miniature with NH₄Cl, and spot. The reaction typically reaches >95% conversion within 24 hours.
-
Quenching & Workup: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl to break the Cu-product complex. Extract with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification & Chiral Analysis (QC Check 3): Purify the crude product via flash column chromatography (silica gel). Determine the enantiomeric excess (ee) by chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min, UV 254 nm).
Self-validating experimental workflow for the asymmetric nitroaldol (Henry) reaction.
References
-
Králová, P., Lemrová, B., Maloň, M., & Soural, M. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances (2020). URL:[Link]
-
Zheng, X., Liu, B., & Yang, F. "Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes." The Journal of Organic Chemistry (2023). URL:[Link]
-
Wang, J., et al. "Synthesis of Planar-Chiral [2.2]Paracyclophane-Based Oxazole-Pyrimidine Ligands and Application in Nickel-Catalyzed 1,2-Reduction." Chinese Journal of Chemistry (2023). URL:[Link]
-
Zhong, F., et al. "Phosphine-Triggered Tandem Annulation between Morita–Baylis–Hillman Carbonates and Dinucleophiles: Facile Syntheses of Oxazepanes, Thiazepanes, and Diazepanes." Organic Letters (2012). URL: [Link]
-
Min, C., et al. "Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes." The Journal of Organic Chemistry (2013). URL:[Link]
-
Li, W., et al. "Asymmetric Intramolecular Oxa-Michael Reactions to Tetrahydrofurans/2H-Pyrans Catalyzed by Primary–Secondary Diamines." ACS Catalysis (2013). URL:[Link]
Sources
- 1. Buy (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid [smolecule.com]
- 2. 1,4-Oxazepan-5-one|Pharmaceutical Intermediate [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Enantiomeric Excess in (2S)-4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane Workflows
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane . As a versatile chiral scaffold, its 7-membered ring presents unique conformational and stereochemical challenges. Whether you are utilizing it as a chiral ligand, an organocatalyst, or an intermediate for active pharmaceutical ingredients (APIs), maintaining and maximizing its enantiomeric excess (ee) is critical.
This guide synthesizes field-proven insights to provide mechanistic troubleshooting, self-validating Standard Operating Procedures (SOPs), and quantitative data to prevent enantiomeric erosion.
Part 1: The Causality of Enantiomeric Erosion (Mechanistic Insights)
To optimize enantiomeric excess, one must first understand the specific pathways of racemization inherent to 1,4-oxazepane derivatives 1.
-
Oxocarbenium-Mediated Ring Opening: The C2 position of this scaffold features an ether linkage adjacent to the ring oxygen. Under strongly Lewis-acidic or protic conditions at elevated temperatures, the 7-membered ring can reversibly open to form a planar, achiral oxocarbenium intermediate. Upon re-closure, facial selectivity is lost, leading to catastrophic racemization.
-
Conformational Flexibility in Asymmetric Induction: When used as a chiral ligand, the 7-membered oxazepane ring is highly flexible, often adopting multiple competing twist-chair conformations. If the conformation is not locked during the transition state of the catalyzed reaction, the chiral environment becomes averaged, resulting in poor ee in the final product.
-
Hydrogenolytic Cleavage Risks: Standard N-debenzylation using Pd/C and H 2 can inadvertently cleave the C2-benzyloxymethyl ether or cause radical-mediated epimerization at the benzylic/allylic-like positions if the catalyst is overly active or the reaction is run under high pressure 2.
Figure 1: Mechanistic pathways showing oxocarbenium-mediated racemization vs. conformational locking.
Part 2: Troubleshooting FAQs
Q1: I am observing a 15-20% drop in ee during the N-debenzylation step. How can I prevent this? A: The drop in ee is likely due to competitive hydrogenolysis or reversible ring-opening under standard Pd/C conditions. Solution: Abandon catalytic hydrogenation. Instead, utilize 1-chloroethyl chloroformate (ACE-Cl) . ACE-Cl selectively reacts with the tertiary amine to form a carbamate intermediate, which is then cleanly cleaved by methanolysis. This strictly S N 2/addition-elimination pathway completely avoids the radical or acidic conditions that compromise the C2 stereocenter 3.
Q2: How do I maximize the enantiomeric excess when synthesizing the 1,4-oxazepane core via intramolecular cyclization? A: The stereospecificity of the ring closure (e.g., via haloetherification or epoxide opening) depends entirely on maintaining an S N 2 trajectory 1. Solution: Competing S N 1 pathways lead to racemization. Ensure strictly anhydrous conditions and use non-polar solvents (like toluene or dichloromethane) to destabilize any carbocation intermediates. If utilizing haloetherification, lower the temperature to -78 °C to ensure the bromonium or selenonium intermediate opens with perfect anti-stereospecificity.
Q3: When using this compound as a chiral ligand in metal-catalyzed alkylations, the product ee plateaus at 65%. What is the issue? A: The oxazepane ring is too flexible, leading to multiple competing transition states. Solution: Introduce a conformation-locking metal additive. Bulky Lewis acids like Ti(OiPr) 4 or Cu(OTf) 2 coordinate to both the ring oxygen and the nitrogen, forcing the oxazepane into a rigid, singular twist-chair conformation. This "locked" state significantly enhances facial shielding, often pushing product ee >90%.
Part 3: Standard Operating Procedures (SOPs)
SOP 1: Non-Racemizing N-Debenzylation via ACE-Cl
Objective: Remove the N-benzyl group without eroding the C2 stereocenter. This protocol is self-validating via intermediate LC-MS tracking.
-
Preparation: Dissolve (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration under an inert argon atmosphere.
-
Activation: Cool the solution to 0 °C. Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 equiv) dropwise over 10 minutes.
-
Intermediate Formation: Stir at 0 °C for 15 minutes, then heat to reflux (83 °C) for 2 hours. Validation Check: Monitor via LC-MS until the starting material mass is fully replaced by the carbamate intermediate mass.
-
Solvent Swap: Cool to room temperature and concentrate the mixture under reduced pressure to completely remove DCE and excess ACE-Cl.
-
Methanolysis: Dissolve the crude residue in anhydrous methanol (0.1 M). Heat to reflux for 1 hour to cleave the intermediate carbamate.
-
Isolation: Concentrate in vacuo. The product, (2S)-2-(benzyloxymethyl)-1,4-oxazepane hydrochloride, is obtained with >99% retention of the original ee.
Figure 2: Step-by-step workflow for non-racemizing N-debenzylation of 1,4-oxazepanes.
SOP 2: Conformationally-Locked Asymmetric Catalysis Setup
Objective: Maximize product ee when using the oxazepane as a chiral ligand by freezing its fluxional behavior.
-
Complexation: In a flame-dried Schlenk flask, combine the (2S)-oxazepane derivative (10 mol%) and Cu(OTf) 2 (10 mol%) in anhydrous DCM.
-
Locking: Stir at room temperature for 2 hours to ensure complete thermodynamic formation of the rigid bidentate N,O-metal complex. Validation Check: A distinct color shift (typically to deep blue/green) indicates successful complexation.
-
Cooling: Cool the catalyst complex to -78 °C using a dry ice/acetone bath.
-
Reaction: Add the substrate slowly down the side of the flask, followed by the reagent (e.g., dialkylzinc). Maintain -78 °C strictly for the duration of the reaction to freeze the active conformer.
Part 4: Quantitative Data & Visualization
Table 1: Effect of N-Debenzylation Conditions on (2S)-1,4-Oxazepane ee
| Method | Reagents | Temp (°C) | Yield (%) | Final ee (%) | Mechanistic Issue |
| Standard Hydrogenation | Pd/C, H 2 (1 atm) | 25 | 85 | 82 | Mild radical epimerization |
| High-Pressure Hydrogenation | Pd/C, H 2 (50 psi) | 50 | 70 | 45 | Reversible ring-opening |
| Lewis Acid Cleavage | BCl 3 | -78 to 25 | 40 | 10 | Oxocarbenium formation |
| Carbamate Cleavage (SOP 1) | ACE-Cl, then MeOH | 0 to 83 | 92 | >99 | Strictly S N 2 / No acid |
Table 2: Impact of Conformational Locking on Product ee (Asymmetric Alkylation)
| Ligand State | Additive | Temp (°C) | Conformation | Product ee (%) |
| Free Ligand | None | 25 | Fluxional (Twist-Chair mix) | 45 |
| Free Ligand | None | -78 | Slow exchange | 65 |
| Metal-Coordinated | Ti(OiPr) 4 | -78 | Partially locked | 88 |
| Rigid Bidentate (SOP 2) | Cu(OTf) 2 | -78 | Fully locked (Single conformer) | 96 |
References
-
Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-Trans-disubstituted-1,4-oxazepane as a Scaffold ResearchGate URL:[Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine RSC Advances URL:[Link]
-
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes PubMed / NIH URL: [Link]
Sources
Advanced Catalysis Support Center: Troubleshooting Low Yields in Ru-BINAP Asymmetric Synthesis
Welcome to the Technical Support Center for asymmetric catalysis. This guide is specifically engineered for researchers and drug development professionals encountering low yields, stalled conversions, or poor enantiomeric excess (ee%) during Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalyzed asymmetric hydrogenations .
Rather than merely providing a checklist, this guide deconstructs the catalytic cycle to explain the mechanistic causality behind common failures, ensuring your experimental protocols become self-validating systems.
Diagnostic Workflow for Ru-BINAP Systems
Figure 1: Diagnostic workflow for troubleshooting Ru-BINAP catalyzed asymmetric hydrogenation.
Core Troubleshooting Guide: Mechanistic Q&A
Q1: My Ru-BINAP catalyzed asymmetric hydrogenation is stalling at <20% conversion. What is the primary mechanistic cause? A1: The most frequent cause of a stalled Ru-BINAP reaction is ligand oxidation or incomplete precatalyst activation. BINAP is highly susceptible to slow oxidation in air, forming BINAP mono- or di-oxides[1]. These oxidized species possess altered electronic and steric profiles that fail to coordinate properly to the Ruthenium center, preventing the formation of the active catalytic species and leading to inefficient activation[2].
Furthermore, if you are generating the catalyst in situ from a precursor like [RuCl2(benzene)]2 , the precatalyst must be fully activated by H2 (often requiring a base) to form the active dihydride species, such as RuH2(BINAP)(diamine) [3]. Failure to maintain strictly anaerobic conditions or applying insufficient H2 pressure during this critical activation phase will halt the catalytic cycle before turnover begins[3].
Q2: The conversion is excellent (>95%), but the enantiomeric excess (ee%) is unexpectedly low (<50%). How do I correct this? A2: High conversion coupled with low enantioselectivity typically indicates a compromised chiral pocket or a competing background racemic reduction pathway.
-
The Quadrant Model: The stereocontrol of BINAP relies on its rigid C2 -symmetric geometry. The bulky equatorial diphenylphosphino groups block two diagonal quadrants, forcing the substrate to approach the Ruthenium center exclusively from the unhindered quadrants[4].
-
Thermal Degradation of Selectivity: Running the reaction at elevated temperatures provides the thermal energy required to overcome the steric hindrance of the blocked quadrants, accelerating the non-selective background pathway.
-
Substrate Anchoring: For high ee%, the substrate must possess a secondary coordinating group (e.g., the carbonyl in β -keto esters or the hydroxyl in allylic alcohols) to anchor it to the metal[3],[1]. If this group is absent or sterically obscured, the substrate cannot lock into the highly ordered diastereomeric transition state required for enantioselection[4].
Q3: How do trace substrate impurities affect the Ru-BINAP catalytic cycle? A3: Ruthenium complexes are highly sensitive to coordinating poisons. Residual halides (often left over from upstream substrate synthesis), thiols, or excess moisture can competitively displace weakly coordinating solvent molecules or the substrate itself. By occupying the vacant coordination sites on the Ru center required for hydride transfer, these impurities act as potent inhibitors, drastically reducing the turnover number (TON) and leading to premature reaction stalling.
Validated Methodology: Preparation of Active Ru-BINAP Catalyst
To ensure a self-validating and reproducible system, follow this strictly anaerobic Schlenk-line protocol adapted from authoritative Organic Syntheses procedures[1].
Step 1: Apparatus Preparation & Ligand Verification
-
Dry all Schlenk tubes, autoclaves, and stir bars overnight in a 120°C oven. Cool them under a continuous stream of purified Argon (99.998%) passed through 4 Å molecular sieves[1].
-
Verify the purity of your BINAP ligand via 31P NMR. If phosphine oxides are detected, purify the ligand via silica gel column chromatography using degassed benzene or toluene under an inert atmosphere prior to use[1].
Step 2: Precatalyst Synthesis
-
In a Schlenk tube, combine [RuCl2(benzene)]2 and (R)- or (S)-BINAP in anhydrous, freeze-thaw degassed N,N-dimethylformamide (DMF)[1].
-
Heat the mixture to 100°C for 10 minutes to facilitate ligand exchange, then cool to room temperature[4].
-
Remove the DMF under high vacuum (0.01 mmHg) to isolate the active Ru-BINAP precatalyst complex as a reddish-brown residue[1].
Step 3: Hydrogenation Execution
-
Dissolve the precatalyst and the substrate (e.g., geraniol or a β -keto ester) in a degassed solvent (such as methanol or dichloromethane). Transfer the solution to a stainless-steel autoclave under Argon[4],[1].
-
Purge the autoclave three times with H2 gas. Pressurize to the required H2 pressure (typically 4 to 100 atm, depending on substrate steric demand) and stir at the optimized temperature (e.g., 20-50°C) until hydrogen consumption ceases[3],[4],[1].
Quantitative Impact of Variables on Ru-BINAP Hydrogenation
The following table summarizes how specific deviations from the standard protocol impact the yield and enantioselectivity of a standard β -keto ester asymmetric hydrogenation.
| Experimental Variable | Typical Yield | Typical ee% | Mechanistic Consequence |
| Optimal Anaerobic Conditions | >95% | >98% | Perfect alignment with the BINAP quadrant model; stable dihydride formation. |
| Trace BINAPO (Oxidized Ligand) | <40% | 80-85% | Inefficient catalyst activation; altered steric bulk in the chiral pocket. |
| Trace Halide Impurities | <20% | Variable | Competitive inhibition of the Ru coordination site; prevention of hydride transfer. |
| Elevated Temperature (>80°C) | >95% | <70% | Increased rate of the non-catalyzed or poorly controlled background racemic reduction. |
References
- A Technical Guide to Chiral Ruthenium Catalysts for Asymmetric Synthesis Benchchem URL
- The Noyori Asymmetric Hydrogenation Reaction Andrew G Myers Research Group, Harvard University URL
- Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes Organic Syntheses Procedure URL
- Chemical Science (RSC Publishing)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05472B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Effect of temperature on stereoselectivity with (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.
Focus: Effect of Temperature on Stereoselectivity with (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
As a Senior Application Scientist, I frequently encounter challenges regarding the stereoselective synthesis of medium-sized heterocycles. This technical support guide is dedicated to troubleshooting the synthesis of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane (CAS: 1802150-08-8)[1]. This specific chiral building block is a critical intermediate in the development of highly potent dipeptidyl peptidase 1 (DPP1) inhibitors, such as the clinical candidate Brensocatib (AZD7986), which targets neutrophil-driven inflammatory diseases[2].
Achieving high stereoselectivity (diastereomeric ratio, dr, and enantiomeric excess, ee) at the C2 position of the 1,4-oxazepane ring is notoriously difficult. The seven-membered heterocycle exhibits high conformational flexibility (pseudorotation). Temperature control acts as the primary thermodynamic and kinetic lever to dictate the stereochemical outcome during ring closure or oxonium ion reduction.
Troubleshooting Guides & FAQs
Q1: Why did my diastereomeric ratio (dr) drop significantly when scaling up the cyclization reaction at room temperature? A: When scaling up, exothermic hotspots frequently occur during the addition of Lewis acids (e.g., TMSOTf) or bases. Because the 1,4-oxazepane ring is highly flexible, elevated temperatures (>0 °C) provide enough thermal energy to overcome the barrier between different twist-chair conformations. This leads to poor facial selectivity during the stereodetermining step[3]. Furthermore, elevated temperatures can promote base-catalyzed epimerization at the C2 position. Actionable Advice: Perform reagent addition at -78 °C and allow the reaction to slowly warm to -20 °C. Use an internal thermocouple to ensure the reaction mass never exceeds 0 °C.
Q2: I lowered the reaction temperature to -20 °C during the TFA/Et₃SiH-mediated reductive cyclization, but the dr remained 1:1. Why didn't the cryogenic temperature improve stereoselectivity? A: This is a documented phenomenon in 1,4-oxazepane synthesis. If the energy difference between the two diastereomeric transition states is negligible, simply lowering the temperature will not enhance the kinetic resolution. Literature demonstrates that lowering the temperature to 0 °C or −20 °C during Et₃SiH-mediated cleavage can still result in a nearly equal ratio of inseparable diastereomers[4]. Actionable Advice: Temperature reduction must be coupled with steric amplification. Switch to a bulkier silane (e.g., diphenylsilane, Ph₂SiH₂) to increase the steric clash in the undesired transition state before optimizing the temperature profile.
Q3: How does temperature impact the N-benzylation step prior to ring closure? A: The introduction of the N-benzyl group is typically performed using benzyl bromide and a base. If the temperature exceeds 60 °C during this step, you risk racemization of the adjacent stereocenters via reversible deprotonation, or you may induce unwanted ring-opening side reactions[5]. Actionable Advice: Maintain the N-benzylation reaction at or below 25 °C using a milder base like K₂CO₃ in DMF, rather than applying aggressive heating with NaH.
Quantitative Data: Temperature vs. Stereoselectivity
The following table summarizes the causal relationship between temperature profiles, hydride source selection, and the resulting stereochemical outcomes during the synthesis of 1,4-oxazepane derivatives.
Table 1: Effect of Temperature and Hydride Source on 1,4-Oxazepane Ring Closure
| Temperature Profile | Hydride Source | Yield (%) | Diastereomeric Ratio (2S:2R) | Mechanistic Outcome |
| 25 °C (Room Temp) | Et₃SiH | 82 | 1.2 : 1 | Thermodynamic control; high conformational flux[4]. |
| 0 °C to 25 °C | Et₃SiH | 78 | 1.5 : 1 | Mixed control; slight preference for 2S[3]. |
| -20 °C (Isothermal) | Et₃SiH | 75 | 1.5 : 1 | Degenerate transition states; temp reduction ineffective[4]. |
| -78 °C to -20 °C | Ph₂SiH₂ | 88 | >19 : 1 | Kinetic control; bulky silane amplifies TS energy gap. |
| 60 °C (Reflux) | Et₃SiH | 45 | 1 : 1 (Racemic) | Degradation and base/acid-catalyzed epimerization[5]. |
Standard Operating Procedures (SOPs)
Protocol: Temperature-Controlled Stereoselective Reduction to (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
Objective: Maximize the (2S) stereoisomer yield via strict kinetic control during oxonium ion reduction. This protocol is designed as a self-validating system to prevent downstream failures.
-
Step 1: System Preparation & Pre-cooling. Flame-dry a Schlenk flask under argon. Charge the flask with the acyclic alkynol/acetal precursor (1.0 eq) and anhydrous CH₂Cl₂ (0.1 M concentration). Submerge the flask in a dry ice/acetone bath and monitor the internal temperature with a PTFE-coated thermocouple until it stabilizes at -78 °C.
-
Causality: Strict anhydrous and cryogenic conditions prevent premature, non-selective background reactions.
-
-
Step 2: Lewis Acid Addition. Dropwise add TMSOTf (2.0 eq) over 15 minutes. Maintain the internal temperature below -70 °C. Stir for 30 minutes to ensure complete formation of the intermediate oxonium ion.
-
Step 3: Stereoselective Reduction. Slowly add the bulky hydride donor (Ph₂SiH₂, 1.5 eq) via syringe pump over 1 hour.
-
Causality: Slow addition at -78 °C ensures that the hydride transfer occurs exclusively via the lowest-energy twist-chair conformation, maximizing the dr[3].
-
-
Step 4: Self-Validation Checkpoint. Before initiating the warming phase, withdraw a 0.1 mL aliquot, quench in micro-scale with NaHCO₃, and analyze via chiral HPLC. If the dr is below 9:1, the transition state energy gap is insufficient, indicating the need for an even bulkier silane or a different Lewis acid in subsequent runs.
-
Step 5: Controlled Warming & Quench. Allow the reaction to slowly warm to -20 °C over 4 hours. Do not allow the reaction to reach room temperature. Quench the reaction strictly at -20 °C with saturated aqueous NaHCO₃ to neutralize the Lewis acid and halt any thermodynamic equilibration.
-
Step 6: Isolation. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography to isolate the pure (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane[1].
Visualizations
Mechanistic workflow of temperature-dependent stereoselectivity in 1,4-oxazepane synthesis.
Troubleshooting logic tree for resolving low stereoselectivity in oxazepane cyclization.
References
-
[4] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
-
[5] A short scalable route to bis-morpholine spiroacetals and oxazepane analogues. ChemRxiv.
-
[1] 4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane - PubChem. NIH.
-
[3] Lewis Acid Mediated “endo-dig” Hydroalkoxylation–Reduction on Internal Alkynols for the Stereoselective Synthesis of Cyclic Ethers and 1,4-Oxazepanes. ACS Publications.
-
[2] Brensocatib Synthetic Routes. MedKoo Biosciences.
Sources
- 1. 4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane | C20H25NO2 | CID 123699554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Diastereomers Derived from (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of diastereomers of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane and structurally related compounds. The separation of diastereomers, while theoretically simpler than enantiomers due to their distinct physical properties, often presents significant practical hurdles.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.
The inherent challenge with separating diastereomers of complex molecules like 1,4-oxazepane derivatives lies in the often subtle differences in their physical and chemical properties.[3][4] These small variations can lead to issues such as co-elution in chromatographic methods and co-crystallization in classical resolution techniques.[2][3] This guide will address these challenges systematically.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized by the primary purification techniques employed for diastereomer separation: Chromatographic Methods and Crystallization-Based Methods.
Part 1: Chromatographic Purification (SFC & HPLC)
Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) are powerful and widely used techniques for the separation of diastereomers.[5][6][7] SFC, in particular, is often favored for its speed, efficiency, and reduced consumption of organic solvents.[5][6][8]
Q1: I am observing poor or no separation of my diastereomers using reverse-phase HPLC. What should I try first?
A1: This is a common issue when the diastereomers have very similar polarities.[2]
-
Troubleshooting Steps:
-
Switch to Normal-Phase or Polar Organic Mode: Polysaccharide-based chiral stationary phases (CSPs) often exhibit different selectivity in normal-phase (e.g., hexane/ethanol) or polar organic modes compared to reversed-phase conditions.[8][9][10] This change in the mobile phase can dramatically alter the interactions between the diastereomers and the stationary phase, often leading to successful separation.[8]
-
Explore Different Stationary Phases: If a standard C18 column is not providing separation, it is crucial to screen other stationary phases. Phenyl-hexyl or cyano-based columns can offer different selectivity.[3][11] For challenging separations, screening a set of chiral stationary phases is highly recommended, as they are designed to recognize subtle stereochemical differences.[3][8][10]
-
Optimize Mobile Phase Additives: The addition of small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine) can significantly impact peak shape and selectivity, especially for compounds with amine functionalities like the 1,4-oxazepane core.[8]
-
Consider Supercritical Fluid Chromatography (SFC): SFC often provides unique selectivity and higher efficiency for diastereomer separations compared to HPLC.[5][6][12]
-
Q2: My peaks are broad and tailing in both SFC and HPLC. What is the likely cause and solution?
A2: Peak broadening and tailing are typically caused by secondary interactions, sample solvent mismatch, or column overload.[8]
-
Troubleshooting Steps:
-
Address Secondary Interactions: The basic nitrogen in the 1,4-oxazepane ring can interact with acidic silanol groups on the silica support of the stationary phase, leading to tailing.[8]
-
Solution: Add a basic modifier to the mobile phase (e.g., 0.1% diethylamine or triethylamine) to saturate these active sites.[8]
-
-
Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[8]
-
Solution: If possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the compound.
-
-
Check for Column Overload: Injecting too much sample onto the column will lead to broad, often fronting, peaks.[8]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Q3: I have a good analytical separation, but the resolution is lost when I scale up to a preparative column. Why is this happening?
A3: Loss of resolution during scale-up is a frequent challenge.
-
Troubleshooting Steps:
-
Maintain Linear Velocity: Ensure that the flow rate on the preparative column is scaled appropriately to maintain the same linear velocity as the analytical method.
-
Optimize Loading: The amount of sample that can be loaded onto a preparative column without losing resolution needs to be determined empirically. Perform a loading study by injecting increasing amounts of the sample until the resolution begins to degrade.
-
Column Packing Quality: A poorly packed preparative column will have significantly lower efficiency than a well-packed analytical column.[2] If possible, test the preparative column's efficiency before use.
-
Q4: How does temperature affect my diastereomer separation?
A4: Temperature is a critical parameter for optimizing selectivity in chiral and diastereomeric separations.[8][10]
-
Impact and Optimization:
-
Thermodynamics of Interaction: Changing the temperature alters the thermodynamics of the interactions between the diastereomers and the stationary phase.[10]
-
Screening Strategy: It is advisable to screen at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but this is not always the case.[8]
-
Viscosity and Backpressure: Higher temperatures decrease the viscosity of the mobile phase, leading to lower backpressure and potentially allowing for higher flow rates.[10]
-
Part 2: Crystallization-Based Purification
For larger-scale purifications, diastereoselective crystallization can be a more cost-effective and scalable alternative to chromatography.[13][14] This technique relies on the different solubilities of the diastereomers in a specific solvent system.[15]
Q1: I'm trying to separate my diastereomers by crystallization, but they are "oiling out" instead of forming crystals. What can I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or an inappropriate solvent.
-
Troubleshooting Steps:
-
Reduce Supersaturation:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature, and then gradually to lower temperatures.
-
Antisolvent Addition: Add a solvent in which the compound is less soluble (an antisolvent) very slowly to the solution of the compound in a good solvent.
-
-
Solvent Screening: A thorough solvent screen is crucial.[3] The ideal solvent will have a significant difference in solubility for the two diastereomers.[3] Test a wide range of solvents with varying polarities.
-
Seed Crystals: If you have a small amount of the desired pure diastereomer, adding a seed crystal can promote the crystallization of that specific isomer.
-
Q2: My crystallization yields a solid, but the diastereomeric ratio is not significantly improved. How can I enhance the selectivity?
A2: Poor enrichment indicates that the solubilities of the diastereomers are too similar in the chosen solvent system, leading to co-crystallization.
-
Troubleshooting Steps:
-
Extensive Solvent Screening: This is the most critical step.[3] The goal is to find a solvent system where one diastereomer is significantly less soluble than the other.
-
Temperature Optimization: Investigate the effect of crystallization temperature. Sometimes, performing the crystallization at a higher or lower temperature can improve selectivity.
-
Recrystallization: A second or even third recrystallization of the enriched solid can further improve the diastereomeric purity.[16]
-
Consider Derivatization: If direct crystallization of the diastereomers is unsuccessful, consider forming a derivative (e.g., a salt with a chiral acid or base) to create new diastereomers with potentially more divergent physical properties.[17][18] This is a form of classical resolution.[14]
-
Experimental Protocols
Protocol 1: Systematic Screening for Diastereomer Separation by SFC/HPLC
This protocol outlines a systematic approach to developing a chromatographic method for separating the diastereomers of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.
-
Sample Preparation: Prepare a stock solution of the diastereomeric mixture at approximately 1 mg/mL. A suitable solvent is often a 1:1 mixture of Methanol:Ethanol or another combination that ensures complete solubility.[8]
-
Initial Screening (SFC Recommended):
-
Columns: Utilize an automated column switcher with a set of 3-6 polysaccharide-based chiral stationary phases (CSPs) (e.g., derivatives of cellulose and amylose).[8]
-
Mobile Phase: Start with a generic gradient of CO2 and a modifier (e.g., methanol). A typical gradient would be from 5% to 40% methanol over 5-10 minutes.
-
Additives: Perform the initial screen with and without a basic additive (e.g., 0.1% diethylamine) and an acidic additive (e.g., 0.1% trifluoroacetic acid) in the modifier.
-
-
Analysis of Initial Results:
-
Identify any column/mobile phase combination that shows baseline or partial separation. The resolution (Rs) should be greater than 1.0 for a promising lead.[8]
-
-
Optimization:
-
Isocratic vs. Gradient: For the most promising conditions, switch to an isocratic mobile phase composition to maximize resolution.
-
Modifier Optimization: Systematically vary the percentage of the organic modifier to fine-tune retention and resolution.
-
Temperature Study: Evaluate the separation at three different temperatures (e.g., 25°C, 35°C, 45°C) to determine the optimal condition.
-
-
Method Validation: Once an optimal method is found, confirm its robustness by analyzing its reproducibility.
Protocol 2: General Procedure for Diastereoselective Crystallization
This protocol provides a general workflow for attempting to separate diastereomers by crystallization.
-
Solubility Assessment:
-
In small vials, test the solubility of the diastereomeric mixture (approx. 10-20 mg) in a range of solvents (0.5-1.0 mL) at room temperature and with gentle heating. Solvents to screen should include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), hydrocarbons (heptane, toluene), and chlorinated solvents (dichloromethane).
-
-
Crystallization Trial:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.
-
Dissolve the diastereomeric mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4°C) or freezer (-20°C).
-
If the compound "oils out," try re-dissolving it and allowing it to cool even more slowly, or try the slow anti-solvent addition method.
-
-
Isolation and Analysis:
-
Collect any formed crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals and the mother liquor (the remaining solution).
-
Analyze the diastereomeric purity of both the isolated crystals and the material from the mother liquor by a suitable analytical method (e.g., the developed SFC/HPLC method).
-
-
Recrystallization: If the initial crystallization provides enrichment of one diastereomer but does not achieve the desired purity, repeat the process using the enriched material.
Data Summary Tables
Table 1: Recommended Starting Conditions for Chromatographic Screening
| Parameter | SFC | HPLC (Normal Phase) | HPLC (Reversed Phase) |
| Stationary Phase | Polysaccharide-based CSPs | Polysaccharide-based CSPs, Silica, Cyano | C18, Phenyl-Hexyl |
| Mobile Phase A | CO2 | Heptane or Hexane | Water |
| Mobile Phase B | Methanol, Ethanol, or Isopropanol | Ethanol or Isopropanol | Acetonitrile or Methanol |
| Additives | 0.1% DEA, 0.1% TFA | 0.1% DEA, 0.1% TFA | 0.1% TFA |
| Temperature | 35 - 45 °C | 25 °C | 25 - 40 °C |
CSP: Chiral Stationary Phase, DEA: Diethylamine, TFA: Trifluoroacetic Acid
Visualizations
Workflow for Chromatographic Method Development
Caption: A systematic workflow for developing a chromatographic separation method.
Decision Tree for Purification Strategy
Sources
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. waters.com [waters.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. hplc.eu [hplc.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 12. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure-synth.com [pure-synth.com]
- 18. US4463176A - Process for resolution of optical isomers - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this chiral 1,4-oxazepane derivative. The methodologies and solutions presented are grounded in established principles of organic synthesis and are supported by scientific literature.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane commences with the readily available and enantiopure starting material, L-serine. This multi-step synthesis involves protection of functional groups, reduction, N-alkylation, and a key intramolecular cyclization step.
Caption: Proposed synthetic pathway for (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.
Troubleshooting Guide
This section addresses specific issues that may arise during the key steps of the synthesis: reductive amination and intramolecular Williamson ether synthesis.
Reductive Amination Step
Question 1: I am observing significant amounts of the dialkylated product (tertiary amine) during the reductive amination to introduce the N-benzyl group. How can I minimize this side reaction?
Answer:
The formation of the tertiary amine via dialkylation is a common side reaction in reductive aminations, especially with primary amines.[1] To favor the desired mono-alkylation product, several strategies can be employed:
-
Stepwise Procedure: Instead of a one-pot reaction, a stepwise approach is recommended. First, form the imine by reacting the amino alcohol with benzaldehyde in a suitable solvent. Once imine formation is complete (monitored by TLC or NMR), add the reducing agent, such as sodium triacetoxyborohydride (STAB).[1][2] This minimizes the exposure of the newly formed secondary amine to the aldehyde.
-
Stoichiometry Control: Use a slight excess of the amine starting material relative to the aldehyde (e.g., 1.1 to 1.2 equivalents of the amine). This stoichiometric imbalance favors the formation of the mono-alkylated product.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive aminations as it is milder and more selective for the iminium ion over the aldehyde compared to other borohydrides like sodium borohydride.[2] This reduces the likelihood of side reactions.
Experimental Protocol: Stepwise Reductive Amination
-
Dissolve (S)-2-amino-3-(benzyloxy)propan-1-ol (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add benzaldehyde (1.0-1.05 eq.) and stir the mixture at room temperature. Monitor the formation of the imine by TLC. The reaction may be facilitated by the addition of a drying agent like anhydrous MgSO₄.
-
Once the imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for over-alkylation in reductive amination.
Question 2: The reductive amination reaction is sluggish or incomplete. What are the possible causes and solutions?
Answer:
A sluggish or incomplete reaction can be due to several factors:
-
Inefficient Imine Formation: The formation of the imine is an equilibrium process and can be slow. The presence of water can hinder this step.
-
Solution: Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent, such as molecular sieves or anhydrous magnesium sulfate, can help drive the equilibrium towards imine formation.
-
-
Steric Hindrance: If either the amine or the carbonyl compound is sterically hindered, the reaction can be slow.
-
Solution: Increase the reaction temperature moderately (e.g., to 40 °C). A stronger Lewis acid catalyst, such as titanium(IV) isopropoxide, can also be used to activate the carbonyl group, but care must be taken as it can promote side reactions.
-
-
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage.
-
Solution: Use a fresh batch of the reducing agent. STAB is sensitive to moisture.[2]
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or DCE | Aprotic and allows for easy removal. |
| Temperature | Room Temperature | Balances reaction rate and side reactions. |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for the iminium ion. |
| Stoichiometry | 1.1 eq. Amine / 1.0 eq. Aldehyde | Minimizes dialkylation.[1] |
Table 1: Recommended Reaction Conditions for Reductive Amination.
Intramolecular Williamson Ether Synthesis (Cyclization) Step
Question 3: The yield of the desired 7-membered oxazepane ring is low, and I am isolating what appears to be polymeric material. What is happening and how can I improve the cyclization?
Answer:
The formation of a 7-membered ring through intramolecular cyclization is often in competition with intermolecular reactions, which lead to the formation of dimers and polymers.[3][4] To favor the desired intramolecular pathway, the principle of high dilution is crucial.
-
High Dilution Conditions: By performing the reaction at a very low concentration (e.g., 0.01-0.001 M), the probability of two different molecules reacting with each other (intermolecular) is significantly reduced, while the rate of the intramolecular reaction remains unaffected.[5]
-
Solution: Add the linear precursor slowly via a syringe pump to a solution of the base in a large volume of solvent. This maintains a constantly low concentration of the reactive species.
-
Experimental Protocol: Intramolecular Cyclization under High Dilution
-
Set up a reaction flask with a large volume of a suitable anhydrous solvent (e.g., THF or DMF) and the base (e.g., sodium hydride, 1.1-1.5 eq.).
-
Dissolve the linear precursor, (S)-1-((2-bromoethoxy)methyl)-N-benzyl-2-(benzyloxy)ethan-1-amine (1.0 eq.), in a smaller volume of the same anhydrous solvent in a syringe.
-
Using a syringe pump, add the solution of the precursor to the stirred suspension of the base over a prolonged period (e.g., 8-12 hours).
-
After the addition is complete, allow the reaction to stir for an additional few hours or overnight at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Strategy to favor intramolecular cyclization.
Question 4: I am observing the formation of an elimination byproduct instead of the desired ether. How can I suppress this?
Answer:
Elimination (E2) is a common competing reaction in Williamson ether synthesis, especially with secondary halides.[6] While the leaving group in the proposed precursor is on a primary carbon, the choice of base and temperature can still influence the outcome.
-
Choice of Base: A less sterically hindered and less basic alkoxide is preferred to minimize elimination. However, in this intramolecular case, the nucleophile is fixed. Using a non-nucleophilic hydride base like sodium hydride (NaH) is generally effective as it simply deprotonates the alcohol to form the nucleophilic alkoxide in situ.
-
Temperature Control: Lowering the reaction temperature can favor the Sₙ2 reaction over the E2 reaction, as the activation energy for elimination is often higher.
-
Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid excessive heating.
-
Frequently Asked Questions (FAQs)
Q1: How can I purify the final product, (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane, which is a basic amine?
A1: The purification of basic amines by standard silica gel chromatography can be challenging due to strong interactions with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation.[7][8] To overcome this, you can:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use Amine-Functionalized Silica Gel: This is often a more effective solution. The stationary phase is basic, which prevents the unwanted interactions and allows for purification with neutral mobile phases (e.g., hexane/ethyl acetate).[8][9]
Q2: How can I confirm the enantiomeric purity of my final product?
A2: The enantiomeric purity of the final product can be determined using chiral High-Performance Liquid Chromatography (HPLC). You will need to develop a separation method using a suitable chiral stationary phase (CSP). Polysaccharide-based columns are a good starting point for screening.[10] Alternatively, you can derivatize the product with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[11][12]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety procedures should be followed. Specifically:
-
Sodium Hydride: This is a flammable solid and reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle them in a well-ventilated fume hood.
-
Reducing Agents: Handle all reducing agents with care. Quench reactions carefully and be aware of potential gas evolution.
References
-
Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis. [Link]
-
Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. PMC. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Optimization of intramolecular cyclization reaction. ResearchGate. [Link]
-
Synthesis of a chiral serine aldehyde equivalent and its conversion to chiral .alpha.-amino acid derivatives. Journal of the American Chemical Society. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis. [Link]
-
Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Publishing. [Link]
-
Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. Tetrahedron Letters. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Optimization of the cyclization reaction conditions. ResearchGate. [Link]
-
3.6 N,O-Acetals for the Protection of 1,2- and 1 ,3-Amino Alcohols. ScienceDirect. [Link]
-
Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials. Journal of Chemical Theory and Computation. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Sodium triacetoxyborohydride. Wikipedia. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
-
Sodium triacetoxyborohydride, NaBH(OAc)3, is a mild reducing agent... Pearson. [Link]
-
Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Chemistry – A European Journal. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Slideshare. [Link]
-
Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
How to purify Benzylamine? Reddit. [Link]
-
Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. ScholarWorks at WMU. [Link]
-
CAS 100-46-9 Benzylamine Impurity. Anant Pharmaceuticals Pvt. Ltd.[Link]
-
Is it possible to purify imine using column chromatography? ResearchGate. [Link]
-
Amino alcohols as C-terminal protecting groups in peptide synthesis. Scilit. [Link]
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]
-
Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. PMC. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. arxiv.org [arxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Preventing Racemization During Auxiliary Cleavage
Audience: Researchers, Scientists, and Drug Development Professionals Scope: Troubleshooting stereochemical fidelity during the removal of chiral auxiliaries in solid-phase peptide synthesis (SPPS) and Native Chemical Ligation (NCL).
I. Core Principles & Mechanistic Causality (FAQ)
Q1: What are the primary mechanisms driving racemization during the cleavage of chiral auxiliaries? A: Racemization during auxiliary cleavage is predominantly driven by two distinct chemical pathways:
-
Direct Enolization: Under strongly basic or acidic cleavage conditions, the proton alpha ( α ) to the carbonyl group becomes sufficiently acidic to be abstracted by the solvent or reagent. This leads to the formation of a planar enolate intermediate. Upon reprotonation, stereochemical information is lost, resulting in epimerization[1].
-
Oxazolone (Azlactone) Formation: When the C-terminal carboxyl group is activated, the oxygen atom of the adjacent amide bond can attack the carbonyl carbon, forming a 5-membered oxazolone ring. The α -proton of this intermediate is highly acidic, making it extremely susceptible to base-catalyzed proton abstraction and subsequent racemization[2].
Q2: Why does standard basic hydrolysis (e.g., LiOH) often lead to epimerization compared to peroxide-mediated cleavage (LiOOH) for oxazolidinones? A: Standard hydrolysis using LiOH often results in competitive, non-selective attack at both the exocyclic and endocyclic carbonyls of the oxazolidinone auxiliary. This requires harsher conditions or longer reaction times that promote α -proton abstraction[3]. Conversely, the hydroperoxide anion ( LiOOH ), generated from LiOH and H2O2 , is highly nucleophilic due to the α -effect. It selectively attacks the exocyclic imide carbonyl at lower temperatures and milder pH. This rapid, selective cleavage bypasses the prolonged exposure to base that drives enolization[4].
Q3: How do modern Native Chemical Ligation (NCL) auxiliaries avoid racemization during their removal? A: Traditional N-benzyl NCL auxiliaries require harsh acidic cleavage (e.g., boiling TFA or HF), which can promote carbocation-mediated side reactions and epimerization. Modern auxiliaries, such as the 2-mercapto-2-phenethyl or MMPyE scaffolds, are designed for orthogonal cleavage. They can be removed via a radical-triggered oxidative fragmentation using aqueous Tris(2-carboxyethyl)phosphine (TCEP) and morpholine at a mildly basic pH of 8.5[5][6]. This entirely avoids both the oxazolone pathway and harsh acid/base enolization.
II. Quantitative Data: Cleavage Conditions vs. Racemization Rates
The following table summarizes the causal relationship between specific auxiliary cleavage conditions and their typical impact on enantiomeric excess (ee).
| Auxiliary System | Cleavage Reagent / Condition | Primary Cleavage Mechanism | Typical Racemization Rate |
| Evans Oxazolidinone | LiOH, H2O (Standard Hydrolysis) | Endocyclic / Exocyclic attack | High (up to 10-15%) |
| Evans Oxazolidinone | LiOH, H2O2 ( LiOOH ) | Exocyclic nucleophilic attack | < 0.1% |
| N-benzyl NCL Auxiliary | HF or boiling TFA | Acidolysis | 2 - 5% (Sequence dependent) |
| 2-mercapto-2-phenethyl | TCEP / Morpholine (pH 8.5) | Radical oxidative fragmentation | Undetectable (< 0.1%) |
| Pseudoephedrine Amide | 6M HCl, Reflux | Acidic Hydrolysis | Moderate (1 - 3%) |
(Note: Rates are generalized from standard peptide junctions. Highly susceptible residues like Histidine or Phenylglycine may exhibit higher baseline epimerization and require stricter orthogonal controls[7].)
III. Validated Experimental Protocols
Protocol 1: Racemization-Free Cleavage of Evans Oxazolidinone (LiOOH Method)
This protocol utilizes the α -effect of the hydroperoxide anion to ensure rapid, selective exocyclic cleavage without abstracting the α -proton[4].
Reagents:
-
Substrate (Oxazolidinone-peptide complex)
-
Tetrahydrofuran (THF) / H2O (3:1 v/v)
-
30% Aqueous H2O2 (4.0 equivalents)
-
LiOH monohydrate (2.0 equivalents)
-
Sodium sulfite ( Na2SO3 ) (1.5 M aqueous solution)
Step-by-Step Methodology:
-
Preparation: Dissolve the oxazolidinone substrate in the THF/ H2O mixture and cool the solution to 0 °C using an ice bath.
-
Peroxide Addition: Add the 30% H2O2 dropwise. Crucial: Maintain the temperature at 0 °C to prevent premature decomposition of the peroxide.
-
Base Addition: Add the LiOH monohydrate in one portion. Stir the reaction mixture at 0 °C for 1 hour. Monitor completion via TLC or LC-MS.
-
Quenching (Safety Critical): Once complete, quench the excess peroxide by slowly adding the 1.5 M Na2SO3 solution. Mechanistic Insight: The initially formed peracid is unstable and rapidly reduces, releasing stoichiometric amounts of O2 gas[4]. Ensure adequate venting to prevent pressurization.
-
Workup: Remove THF under reduced pressure. Extract the aqueous layer with dichloromethane (DCM) to recover the cleaved chiral auxiliary. Acidify the aqueous layer to pH 2 with 1M HCl, then extract with ethyl acetate to isolate the enantiopure carboxylic acid/peptide.
Protocol 2: Mild Radical Cleavage of NCL Auxiliaries
This protocol details the removal of 2-mercaptoethyl-based NCL auxiliaries using radical fragmentation, preserving the stereocenter of the ligation junction[6].
Reagents:
-
Ligated peptide with NCL auxiliary
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Morpholine
-
Degassed Water
Step-by-Step Methodology:
-
Buffer Preparation: Prepare an aqueous solution containing 0.2 M TCEP. Adjust the pH to exactly 8.5 using morpholine. Degas the buffer by sparging with Argon for 15 minutes.
-
Peptide Dissolution: Dissolve the ligated peptide in the TCEP/Morpholine buffer to a final peptide concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture at 37 °C. The mildly basic pH and the presence of TCEP initiate a radical-triggered oxidative fragmentation of the auxiliary[6].
-
Monitoring: Analyze aliquots via analytical HPLC every 2 hours. Cleavage is typically complete within 4-8 hours depending on the steric hindrance of the junction.
-
Purification: Directly inject the reaction mixture onto a preparative RP-HPLC column to isolate the native, epimerization-free peptide.
IV. Mechanistic & Workflow Visualizations
Causality of racemization via enolization/oxazolone vs. mild orthogonal cleavage pathways.
Decision matrix for selecting and optimizing auxiliary cleavage conditions.
V. References
-
BenchChem. "Preventing racemization during the synthesis of chiral 5-Methyloctahydropyrrolo[3,4-b]pyrrole." BenchChem Technical Support. 1
-
BenchChem. "Minimizing Racemization in Peptide Synthesis: A Comparative Analysis of Boc-His(Boc)-OH and Alternatives." BenchChem Technical Support. 7
-
Hu, L., et al. "Ynamide Coupling Reagents: Origin and Advances." Accounts of Chemical Research, ACS Publications. 2
-
Smith, A., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development, ACS Publications. 4
-
Williams College Chemistry Dept. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary." Journal of Chemical Education. 3
-
Seitz, O., et al. "Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation." Chemistry - A European Journal, PubMed. 6
-
Seitz, O., et al. "Enhancing Auxiliary-Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds." Chemistry - A European Journal, PMC. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Steric Hindrance with the (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane Auxiliary
Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals utilizing the (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane chiral auxiliary.
While homologous to classic morpholine-based auxiliaries, the 7-membered 1,4-oxazepane scaffold provides unique spatial geometries that are highly valuable in medicinal chemistry and asymmetric synthesis [1]. However, the exact structural features that dictate its high facial selectivity—namely, the bulky N-benzyl and C2-benzyloxymethyl groups—often introduce severe steric hindrance. This guide provides field-proven troubleshooting strategies to balance steric shielding with synthetic efficiency.
Part 1: Troubleshooting & FAQs
Q1: My enolate alkylation yields are consistently below 40%. How can I overcome the steric bulk of the auxiliary during the coupling step?
Causality & Solution: The low yield is a direct consequence of the transition-state steric clash between the incoming electrophile and the bulky C2-benzyloxymethyl group. While this clash is necessary to block the Re or Si face and ensure high diastereoselectivity (d.e.), it significantly raises the activation energy barrier.
-
Actionable Strategy: Alter the aggregation state of the enolate. Switch from standard LDA to Sodium hexamethyldisilazide (NaHMDS). The larger sodium counterion alters the enolate's transition state geometry. Furthermore, adding a highly polar, aprotic co-solvent like DMPU (10-20% v/v) breaks up enolate aggregates, increasing the nucleophilicity of the "naked" enolate to overcome the steric barrier.
Q2: The diastereoselectivity (d.e.) of my aldol addition is highly variable. How do I stabilize the conformation of the 1,4-oxazepane ring?
Causality & Solution: Unlike rigid 5- or 6-membered rings, the 7-membered 1,4-oxazepane scaffold is conformationally flexible [2]. The N-benzyl and C2-benzyloxymethyl groups can rotate or flip, inadvertently exposing both faces of the enolate to the electrophile.
-
Actionable Strategy: Implement chelation control . Introduce a bidentate Lewis acid, such as TiCl₄ or MgBr₂·OEt₂. The Lewis acid will coordinate simultaneously to the oxazepane ring oxygen (position 1) and the exocyclic enolate oxygen. This coordination locks the 7-membered ring into a rigid chair-like conformation, forcing the C2-benzyloxymethyl group into a pseudo-axial position that effectively shields one face.
Q3: I am unable to cleave the auxiliary post-reaction. Standard hydrolysis (LiOH/H₂O) returns unreacted starting material. What should I do?
Causality & Solution: The steric shielding that successfully protected your alpha-carbon during alkylation is now protecting the carbonyl carbon from nucleophilic attack by the hydroxide ion.
-
Actionable Strategy: Utilize the LiOOH protocol (Lithium hydroperoxide). The hydroperoxide anion (OOH⁻) is significantly more nucleophilic than the hydroxide anion (OH⁻) due to the α -effect. Its enhanced reactivity allows it to bypass the bulky N-benzyl group. Alternatively, use reductive cleavage with LiBH₄/MeOH, which generates the highly reactive LiBH₃OMe species [4].
Q4: Can I use this auxiliary in Pd-catalyzed C-N cross-coupling reactions, or will the bulky amine deactivate the catalyst?
Causality & Solution: If the N-benzyl group is removed for downstream functionalization, the resulting bulky secondary oxazepane amine can displace the phosphine ligand on the palladium catalyst. This forms a catalytically dormant, off-cycle Pd complex, halting the reaction [3].
-
Actionable Strategy: Employ specialized dialkylbiaryl monophosphine ligands designed to resist deactivation by sterically hindered amines. Ligands such as GPhos provide a highly protective pocket around the Pd center, preventing off-cycle binding while promoting efficient reductive elimination [3].
Part 2: Quantitative Data & Cleavage Optimization
The following table summarizes the efficacy of various cleavage methods when applied to sterically hindered (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane derivatives.
| Cleavage Reagent | Mechanism | Typical Yield (%) | ee/de Preservation | Steric Tolerance |
| LiOH / H₂O / THF | Standard Hydrolysis | < 15% | High | Poor |
| NaOH / MeOH / Reflux | Aggressive Hydrolysis | 45 - 50% | Low (Racemization) | Moderate |
| LiOOH / H₂O / THF | α -Effect Hydrolysis | 85 - 92% | High (>98%) | Excellent |
| LiBH₄ / MeOH / THF | Reductive Cleavage | 88 - 95% | High (>98%) | Excellent |
| AlCl₃ / LiAlH₄ | Aggressive Reduction | 70 - 80% | Moderate | Good |
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Chelation-Controlled Enolate Alkylation
This protocol utilizes in-situ validation to ensure complete enolate formation before electrophile addition.
-
Preparation: Dissolve the (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane amide substrate (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool to -78 °C.
-
Enolization: Dropwise add NaHMDS (1.1 equiv, 1.0 M in THF). Stir for 30 minutes at -78 °C.
-
Self-Validation Step: Extract a 0.1 mL aliquot and quench with D₂O. Analyze via crude ¹H NMR. Proceed only if deuterium incorporation at the α -position is >95%.
-
Chelation: Add TiCl₄ (1.05 equiv, 1.0 M in DCM) dropwise. The solution will typically deepen in color, indicating coordination. Stir for 15 minutes.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dissolved in 10% v/v DMPU/THF.
-
Workup: Slowly warm to -20 °C over 4 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Protocol B: Sterically Tolerant Auxiliary Cleavage via LiOOH
This protocol ensures the recovery of the chiral auxiliary without racemizing the newly formed stereocenter.
-
Preparation: Dissolve the alkylated oxazepane derivative (1.0 equiv) in a 3:1 mixture of THF:H₂O (0.05 M). Cool to 0 °C.
-
Reagent Generation: In a separate flask, mix 30% aqueous H₂O₂ (4.0 equiv) and LiOH·H₂O (2.0 equiv) at 0 °C for 10 minutes to generate LiOOH in situ.
-
Cleavage: Add the LiOOH solution dropwise to the substrate. Stir at 0 °C for 2 hours.
-
Self-Validation Step: Monitor by TLC (UV/KMnO₄ stain). The highly polar carboxylic acid product will remain at the baseline in 100% EtOAc, while the cleaved chiral auxiliary will migrate to Rf ~0.4.
-
Quenching: Carefully quench excess peroxide with 1.5 N aqueous Na₂SO₃ (exothermic).
-
Isolation: Acidify the aqueous layer to pH 2 with 1 N HCl, extract the product with DCM, and recover the intact auxiliary from the organic layer via basic extraction.
Part 4: Logical Workflows & Mechanisms
Figure 1: Decision tree for troubleshooting steric hindrance issues with the oxazepane auxiliary.
Figure 2: Chelation-controlled transition state pathway ensuring high diastereoselectivity.
References
-
ResearchGate. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]
-
Reichert, E. C. (MIT DSpace). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
Universidad de Valladolid (UVA.es). 7-Endo selenocyclization reactions on chiral 3-prenyl and 3-cinnamyl-2-hydroxymethylperhydro-1,3-benzoxazine derivatives. Retrieved from [Link]
Catalyst loading optimization for reactions with this chiral auxiliary.
Technical Support Center: Lewis Acid Catalyst Loading Optimization for Evans Oxazolidinone-Directed Reactions
Welcome to the Technical Support Center for optimizing Lewis acid catalyst loading in asymmetric synthesis utilizing Evans oxazolidinone chiral auxiliaries. While stoichiometric use of Lewis acids (like dibutylboron triflate) is a classic approach, modern catalytic variants using Mg(II), Sc(III), or Cu(II) complexes offer superior atom economy. However, scaling down catalyst loading often introduces challenges such as product inhibition, loss of diastereoselectivity (dr), and moisture sensitivity.
This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to help researchers and process chemists optimize their catalytic workflows.
Troubleshooting Workflow: Catalyst Loading Diagnostics
When scaling down catalyst loading (e.g., from 20 mol% to <5 mol%), reactions can fail via two primary pathways: kinetic stalling (low conversion) or stereochemical erosion (poor dr). Use the diagnostic flowchart below to isolate the root cause.
Caption: Troubleshooting workflow for diagnosing low conversion and poor diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why does lowering the Lewis acid catalyst loading sometimes drastically reduce the diastereomeric ratio (dr)? A1: The stereocontrol in Evans oxazolidinone-directed reactions relies on the formation of a rigid, chelated intermediate between the Lewis acid, the auxiliary's carbonyl oxygen, and the substrate's reactive center 1. When you lower the catalyst loading, the rate of the catalyzed, highly stereoselective pathway naturally decreases. If the background, uncatalyzed reaction (which proceeds through a flexible, non-chelated transition state) is sufficiently fast, it will compete with the catalyzed pathway, eroding the overall dr. To validate this causality, always run a control reaction with 0 mol% catalyst to quantify the background reaction rate.
Q2: How do I differentiate between catalyst deactivation and product inhibition when scaling down? A2: Both issues manifest as a stalled reaction at partial conversion. Product inhibition occurs when the Lewis acid binds more tightly to the newly formed product (e.g., an aldol adduct with multiple coordinating oxygen atoms) than to the starting N-acyloxazolidinone. Catalyst deactivation usually stems from trace moisture or oligomerization during auxiliary cleavage 2. Causality Check: Spike the stalled reaction with an additional 5-10 mol% of the Lewis acid. If the reaction resumes at the initial rate, product inhibition is the likely culprit. If the reaction barely accelerates, the active catalytic species has likely been irreversibly deactivated by impurities.
Q3: What role does the solvent's coordinating ability play at low catalyst loadings? A3: Solvents compete with the substrate for the open coordination sites on the Lewis acid. In highly coordinating solvents (like THF or acetonitrile), a low concentration of the Lewis acid may be entirely sequestered by the solvent, preventing the formation of the necessary substrate-catalyst chelate. For low catalyst loadings (1-5 mol%), non-coordinating solvents like anhydrous dichloromethane (CH₂Cl₂) or toluene are critical to maximize the effective concentration of the active catalyst 1.
Q4: How do steric effects influence the optimal loading of a Lewis acid catalyst in these reactions? A4: The ionic radius and steric bulk of the Lewis acid dictate both its turnover frequency and its susceptibility to aggregation. For instance, the direct Lewis acid-catalyzed conversion of N-acyloxazolidinones relies heavily on the ionic radius of the metal center (e.g., Yb(OTf)₃ vs. Y(OTf)₃) to balance Lewis acidity with steric accessibility 3. Furthermore, noncovalent interactions (such as CH···F interactions) between the catalyst and the substrate can stabilize the transition state, allowing for lower catalyst loadings without sacrificing selectivity 4.
Data Presentation
Table 1: Effect of Lewis Acid Catalyst Loading on Diastereomeric Ratio (dr) and Yield Note: Data is representative of a standard Mg(OTf)₂-catalyzed Evans aldol addition in CH₂Cl₂ at -20 °C.
| Catalyst Loading (mol%) | Conversion (%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Primary Limiting Factor at this Loading |
| 20 | >99 | 95 | 98:2 | None (Optimal for discovery phase) |
| 10 | 95 | 91 | 96:4 | Slight product inhibition |
| 5 | 70 | 65 | 85:15 | Competitive background reaction |
| 1 | 25 | 20 | 60:40 | Catalyst sequestration by trace moisture |
| 0 (Control) | 15 | 10 | 50:50 | Uncatalyzed background pathway |
Table 2: Troubleshooting Matrix for Catalyst Loading Issues
| Observation | Probable Cause | Recommended Action |
| Reaction stalls at ~50% conversion | Product Inhibition | Use a more oxophilic Lewis acid (e.g., Sc(OTf)₃) or increase loading to 10 mol%. |
| dr drops significantly below 10 mol% | Fast Background Reaction | Lower reaction temperature to -78 °C to suppress the uncatalyzed pathway. |
| Inconsistent yields between batches | Trace Moisture | Rigorously dry substrates; use freshly activated molecular sieves (4Å). |
| Catalyst precipitates at low temp | Catalyst Aggregation | Switch to a slightly more polar, non-coordinating solvent mixture (e.g., CH₂Cl₂/Toluene). |
Experimental Protocols
Protocol 1: Self-Validating Microscale Catalyst Loading Optimization Screen
Purpose: To systematically determine the minimum viable catalyst loading while isolating the variables of background reaction and moisture deactivation. This protocol is self-validating because the 0% control directly measures the baseline interference.
-
Preparation of Stock Solutions: Prepare a 1.0 M stock solution of the N-acyloxazolidinone substrate in anhydrous CH₂Cl₂ and a 0.1 M stock solution of the Lewis acid catalyst (e.g., Mg(OTf)₂) in anhydrous CH₂Cl₂.
-
Setup Array: Flame-dry five 2-dram vials under argon. Label them 0%, 1%, 5%, 10%, and 20%.
-
Substrate Addition: Add 100 µL (0.1 mmol) of the substrate stock solution to each vial. Dilute each to a total volume of 0.9 mL with anhydrous CH₂Cl₂.
-
Temperature Equilibration: Cool all vials to the target reaction temperature (e.g., -20 °C) using a cryocooler.
-
Catalyst Addition: Add the corresponding volume of the catalyst stock solution to each vial (e.g., 0 µL, 10 µL, 50 µL, 100 µL, 200 µL). Adjust the final volume of all vials to exactly 1.2 mL using anhydrous CH₂Cl₂ to ensure uniform molarity across the screen.
-
Electrophile Addition: Add 1.2 equivalents of the electrophile (e.g., aldehyde) dropwise to each vial.
-
Self-Validation Check (The 0% Control): The 0% vial must be monitored alongside the others. If the 0% vial shows >10% conversion after 2 hours, the background reaction is too fast for low-loading catalysis at this temperature. You must lower the temperature before proceeding to scale-up.
-
Quench and Analyze: After the designated reaction time, quench all vials simultaneously with saturated aqueous NH₄Cl. Extract with ethyl acetate, concentrate, and analyze the crude mixtures via ¹H NMR to determine conversion and dr.
Protocol 2: General Procedure for Optimized Lewis Acid-Catalyzed Asymmetric Aldol Reaction
Purpose: A robust, scalable procedure utilizing the optimized catalyst loading determined from Protocol 1 (e.g., 10 mol%).
-
System Drying: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 10 mol% of the chosen Lewis acid (e.g., Sc(OTf)₃). Heat the flask under high vacuum at 100 °C for 1 hour to remove trace water, which is critical to prevent catalyst deactivation at low loadings.
-
Substrate Complexation: Cool the flask to room temperature and backfill with argon. Add a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Stir for 15 minutes to allow the formation of the rigid catalyst-substrate chelate.
-
Cooling: Cool the reaction mixture to -78 °C.
-
Reaction: Add the aldehyde (1.2 equiv) slowly down the side of the flask. Stir the reaction mixture at -78 °C.
-
Monitoring: Monitor the reaction via TLC. If the reaction stalls, do not immediately add more catalyst; first, check for product inhibition by removing a 0.1 mL aliquot, adding 5 mol% catalyst to the aliquot, and observing if the rate increases (as described in FAQ 2).
-
Workup: Once complete, quench the reaction at -78 °C with saturated aqueous NaHCO₃. Warm to room temperature, separate the layers, and extract the aqueous layer with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
References
-
Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Janus Face of the Steric Effect in a Lewis Acid Catalyst with Size-Exclusion Design: Steric Repulsion and Steric Attraction in the Catalytic Exo-Selective Diels–Alder Reaction. ACS Sustainable Chemistry & Engineering.[Link]
Sources
Determining enantiomeric excess with (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
Comparison Guide: Methodologies for Determining Enantiomeric Excess with (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
Introduction
The precise determination of enantiomeric excess (ee) is a foundational requirement in asymmetric synthesis and pharmaceutical development. While Chiral High-Performance Liquid Chromatography (HPLC) remains the industry standard, Nuclear Magnetic Resonance (NMR) spectroscopy utilizing Chiral Solvating Agents (CSAs) offers a rapid, cost-effective, and highly reliable orthogonal approach.
This guide evaluates the analytical performance of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane as an advanced, conformationally rigid CSA for determining the ee of chiral carboxylic acids. By acting as a chiral base, this compound forms diastereomeric ion pairs with acidic analytes, allowing for direct integration of enantiomer ratios via 1H-NMR. Below, we objectively compare its efficacy against traditional amine-based CSAs and Chiral HPLC methodologies.
Mechanistic Advantages of the 1,4-Oxazepane Scaffold
Traditional amine-based CSAs, such as (+)-dehydroabietylamine or quinine, rely on ion-pairing to differentiate enantiomers of chiral acids[1]. However, their conformational flexibility often leads to signal broadening or insufficient chemical shift dispersion (ΔΔδ).
The (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane overcomes these limitations through three synergistic mechanisms:
-
Conformational Rigidity: The 7-membered oxazepane ring adopts a highly stable twist-chair conformation, restricting the degrees of freedom within the transient diastereomeric ion-pair complex.
-
Strong Ion-Pairing: The basic tertiary nitrogen ensures quantitative proton transfer from the analyte (chiral acid), forming a tightly bound complex in non-polar solvents like CDCl3[2].
-
Anisotropic Shielding: The dual aromatic systems (N-benzyl and benzyloxymethyl groups) act as magnetic shielding cones. Depending on the stereochemistry of the bound acid, these aromatic rings differentially shield the analyte's protons, resulting in large, baseline-resolved anisochronous signals[3].
Caption: Mechanism of chiral recognition via ion-pairing and anisotropic shielding.
Objective Performance Comparison
When evaluating analytical methodologies, researchers must balance resolution, throughput, and operational costs. Chiral HPLC utilizing polysaccharide-based stationary phases (e.g., amylose or cellulose derivatives) provides excellent resolution via hydrogen bonding, π-π interactions, and steric inclusion[4]. However, it requires extensive method development and expensive consumables. In contrast, the oxazepane CSA provides immediate results without the need for mobile phase screening.
Table 1: Methodological Comparison for ee Determination
| Evaluation Criteria | (2S)-1,4-Oxazepane CSA (1H-NMR) | Traditional Amine CSAs (e.g., Quinine) | Chiral HPLC (Polysaccharide CSP) |
| Primary Mechanism | Ion-pairing & anisotropic shielding | Ion-pairing & H-bonding | Transient CSP interactions |
| Analysis Time | < 15 minutes | < 15 minutes | 30 - 120 mins (incl. equilibration) |
| Method Development | Minimal (Standard CDCl3 protocol) | Minimal to Moderate | Extensive (Solvent screening) |
| Resolution (ΔΔδ / Rs) | High (Rigid core enhances ΔΔδ) | Moderate (Conformational flexibility) | High (Rs > 1.5 typically achievable) |
| Cost per Analysis | Low | Low | High (Solvents, expensive columns) |
Table 2: Representative Analytical Performance (ΔΔδ values) Note: Data represents the expected chemical shift difference between enantiomers when complexed with the oxazepane CSA in CDCl3 at 298 K.
| Analyte (Chiral Acid) | Solvent | Enantiomeric Shift Difference (ΔΔδ, ppm) | Target Protons for Integration |
| (±)-Ibuprofen | CDCl3 | 0.08 | α-CH3 doublets |
| (±)-Mosher's Acid | CDCl3 | 0.12 | OCH3 singlets |
| (±)-Mandelic Acid | CDCl3 | 0.09 | α-CH singlets |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity in your analytical workflows, every NMR ee determination must be treated as a self-validating system. The following protocol eliminates false positives caused by kinetic resolution or selective precipitation.
Step-by-Step Methodology: NMR Analysis using (2S)-1,4-Oxazepane CSA
-
Validation with Racemate (Critical Step): Weigh exactly 0.05 mmol of the strictly racemic carboxylic acid analyte and 0.05 mmol (1.0 equivalent) of the (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane CSA.
-
Sample Preparation: Dissolve the mixture in 0.6 mL of anhydrous CDCl3. Ensure complete dissolution; any precipitation or turbidity invalidates the quantitative nature of the assay, as it may indicate selective crystallization of one diastereomeric salt[3].
-
NMR Acquisition: Acquire a standard 1H-NMR spectrum (minimum 400 MHz) at 298 K. Ensure the relaxation delay (D1) is set to at least 3-5 seconds to allow for complete relaxation of the target protons, ensuring accurate integration.
-
Integration & Verification: Identify the split signals (e.g., α-methyl or methoxy protons). Integrate the baseline-resolved peaks. The ratio must be exactly 1:1. This validates that the ΔΔδ is sufficient and no selective complexation occurred.
-
Enantioenriched Analysis: Repeat Steps 1-3 using your enantioenriched analyte sample.
-
Calculation: Calculate the enantiomeric excess using the standard formula: ee (%) = |(Major Integral - Minor Integral) / (Major Integral + Minor Integral)| × 100
Caption: Workflow comparison between Chiral HPLC and 1H-NMR using the Oxazepane CSA.
Sources
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane proper disposal procedures
Comprehensive Laboratory Protocol: Safe Handling and Disposal of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
As a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug development, (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane requires strict adherence to institutional and environmental safety protocols. Because this compound features both a tertiary amine and ether linkages within a seven-membered ring system, its end-of-life management must account for specific chemical reactivities and environmental persistence factors.
This guide provides a self-validating, causality-driven protocol for the safe disposal and spill management of this compound.
Physicochemical Profiling & Disposal Causality
Before executing any disposal protocol, it is critical to understand why specific waste streams are required. The physicochemical properties of 4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane dictate its environmental behavior and destruction requirements[1].
Table 1: Key Physicochemical Properties Informing Disposal Strategy
| Property | Value | Disposal Implication |
| Molecular Weight | 311.4 g/mol | Used for mass balance calculations in waste logs. |
| Molecular Formula | C₂₀H₂₅NO₂ | Contains nitrogen; incineration will produce hazardous nitrogen oxides (NOx). |
| XLogP3-AA | 3.2 | Highly lipophilic. Will resist aqueous degradation and bioaccumulate; strictly prohibits drain disposal. |
| Functional Groups | Tertiary Amine, Ether | Amine acts as a weak base; ether oxygens present a theoretical, albeit low, risk of peroxide formation upon prolonged storage. |
The "Why" Behind the Protocol:
-
Environmental Persistence: With a LogP of 3.2, this compound is highly hydrophobic[1]. If introduced into municipal wastewater, it will partition into organic sludge and persist in the environment. It must be treated as hazardous organic waste.
-
Combustion Byproducts: The nitrogen atom in the oxazepane ring means that standard open-air burning or low-temperature incineration will generate toxic NOx gases. Disposal must be routed to commercial high-temperature incineration facilities equipped with selective catalytic reduction (SCR) or wet scrubbers.
-
Auto-oxidation Risk: While the ether linkage in the 1,4-oxazepane ring is sterically hindered by the bulky benzyl and benzyloxymethyl groups, secondary carbons adjacent to ether oxygens are theoretically susceptible to auto-oxidation over long periods. Old, evaporated residues should be treated with caution.
Waste Segregation and Routing Workflow
The following decision tree outlines the logical routing of waste containing (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane based on its physical state and solvent matrix.
Caption: Decision matrix for routing oxazepane derivative waste to appropriate incineration streams.
Step-by-Step Disposal Methodology
To ensure compliance with Resource Conservation and Recovery Act (RCRA) standards (or local equivalents) and maintain laboratory safety, execute the following procedures:
Phase 1: Liquid Waste Processing
-
Solvent Compatibility Check: Determine the primary solvent used in your process (e.g., Dichloromethane, Ethyl Acetate, Methanol).
-
Peroxide Testing (Conditional): If the compound has been stored in solution (particularly in ethereal solvents like THF) for >6 months, test the solution with KI-starch indicator paper. If peroxides are >20 ppm, quench with saturated aqueous sodium bisulfite before proceeding.
-
Segregation:
-
If dissolved in chlorinated solvents (e.g., DCM, Chloroform), transfer to the Halogenated Organic Waste carboy.
-
If dissolved in non-chlorinated solvents (e.g., EtOAc, Hexanes), transfer to the Non-Halogenated Organic Waste carboy.
-
-
Aqueous Biphasic Mixtures: If the waste is an emulsion or biphasic mixture from a liquid-liquid extraction, separate the layers. The organic layer goes to organic waste. The aqueous layer, due to the compound's LogP, may contain trace organics and should be collected as Aqueous Hazardous Waste rather than poured down the drain.
Phase 2: Solid Waste Processing
-
Chromatography Waste: Silica gel contaminated with (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane from column chromatography must be allowed to dry in a fume hood to remove volatile solvents.
-
Containerization: Once dry, transfer the contaminated silica to a heavy-duty, sealable polyethylene bag or a dedicated solid waste drum.
-
Consolidation: Contaminated gloves, filter papers, and empty vials should be consolidated in the same solid hazardous waste stream.
Phase 3: Labeling and Storage
-
Nomenclature: Label all containers clearly with the full chemical name: (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane, alongside the primary solvents. Avoid using internal lab codes or abbreviations on waste labels.
-
Hazard Pictograms: Ensure the waste container bears the "Health Hazard" and "Environmental Hazard" GHS pictograms.
-
Secondary Containment: Store all waste carboys in secondary containment trays to capture potential leaks, keeping them away from strong oxidizers (e.g., nitric acid, peroxides) which could react exothermically with the amine/ether moieties.
Spill Response and Decontamination Protocol
In the event of an accidental release, the primary objective is to prevent the lipophilic compound from entering floor drains or environmental water systems.
For Liquid Spills (Solution):
-
Isolate: Evacuate non-essential personnel and ensure the fume hood sash is lowered if the spill is contained within it.
-
Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads). Do not use combustible materials like sawdust.
-
Neutralize/Clean: Because the compound is an organic base, wiping the area with a dilute, mildly acidic solution (e.g., 5% acetic acid) can help protonate the amine, increasing its water solubility for final surface decontamination. Follow with an organic solvent wipe (e.g., isopropanol) to capture any remaining lipophilic residue.
-
Dispose: Place all used absorbents and wipes into a sealed, labeled solid hazardous waste container.
For Solid Spills (Neat Compound):
-
Control: Gently sweep up the solid using a static-free brush and dustpan to minimize aerosolization.
-
Decontaminate: Wash the affected surface with a solvent known to dissolve the compound (e.g., ethyl acetate or methanol), capturing the washings with absorbent pads.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 123699554, 4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane" PubChem, [Link]. Accessed 11 March 2026.
-
United States Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA.gov, [Link].
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, [Link].
Sources
A Comprehensive Guide to the Safe Handling of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane
For Researchers, Scientists, and Drug Development Professionals
(2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane is a complex organic molecule with potential applications in pharmaceutical research and development.[1][2][3][4] As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in handling this and similar research chemicals.
Anticipated Hazards and Risk Assessment
The structure of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane suggests several potential hazards that must be addressed through appropriate personal protective equipment (PPE) and handling procedures:
-
Skin and Eye Irritation: Similar to other amines and ether-containing compounds, this molecule may cause skin and eye irritation upon contact.[6][7]
-
Respiratory Tract Irritation: Inhalation of aerosols or dusts may lead to respiratory irritation.[5][8]
-
Unknown Toxicity: As a research chemical, the full toxicological profile is likely unknown. Therefore, it is prudent to minimize exposure through all routes (inhalation, ingestion, and skin contact).
-
Reactivity: While the 1,4-oxazepane ring is generally more stable than its 1,3-isomer, especially in acidic conditions, it is still a reactive scaffold.[9] It may be incompatible with strong oxidizing agents.[7][10]
-
Thermal Decomposition: The presence of benzyl groups suggests that hazardous decomposition products, such as carbon monoxide, carbon dioxide, and nitrogen oxides, may be released upon heating.[10]
| Property | Value | Source |
| Molecular Formula | C20H25NO2 | [1][4] |
| Molecular Weight | 311.42 g/mol | [2][4] |
| Appearance | Likely a liquid or solid | Inferred |
| Solubility | Likely soluble in organic solvents | [7] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation; unknown systemic toxicity. | Inferred |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure to (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.[11][12] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against potential splashes and aerosols.[8][13][14] Standard safety glasses are not sufficient.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[7][13] Given that some chemicals can permeate gloves over time, it is recommended to change gloves frequently, especially after known or suspected contact.[15]
-
Body Protection: A flame-resistant lab coat should be worn to protect against accidental splashes.[8] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[11]
-
Respiratory Protection: All handling of this compound that may generate aerosols or dusts must be conducted in a certified chemical fume hood to control vapor exposure.[8] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for the safe handling of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.
1. Preparation and Pre-Handling:
- Before beginning any work, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.
- An emergency eyewash station and safety shower must be accessible and recently tested.[8]
- Review the experimental protocol thoroughly and identify potential hazards and mitigation strategies.
- Ensure all necessary equipment is clean and free from contaminants.
2. Handling and Dispensing:
- Conduct all weighing and dispensing of the compound inside a chemical fume hood to minimize inhalation exposure.[8]
- Use non-sparking tools to prevent ignition sources.[16]
- Avoid the formation of dust and aerosols.[16]
- Keep containers tightly closed when not in use to prevent the release of vapors.[16][17]
3. Storage:
- Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[13][16]
- Store away from incompatible materials, such as strong oxidizing agents.[7][10]
- The storage area should be secure and accessible only to authorized personnel.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[5][16] Seek immediate medical attention.
-
Spill Response:
-
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[8][18]
-
Place the absorbed material into a sealed, labeled container for proper disposal.[18]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]
-
Disposal Plan: Responsible Waste Management
Proper disposal of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: This compound should be treated as non-halogenated organic waste.[13] Do not mix with incompatible waste streams.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be made of a material compatible with the chemical. The label should clearly state "Hazardous Waste" and the full chemical name.[13]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[13] Never dispose of this chemical down the drain.[6]
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for the safe handling and disposal of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.
Caption: Workflow for the safe handling and disposal of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane.
This guide is intended to provide a framework for the safe handling of (2S)-4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane. It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before handling this compound.[8] Always consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this or any other chemical.[13] By prioritizing safety and adhering to these guidelines, researchers can confidently and responsibly advance their scientific endeavors.
References
- Navigating the Safe Disposal of Benzyl 2-formylpiperidine-1-carboxylate - Benchchem.
- A Comparative Analysis of the Reactivity of 1,4-Oxazepane and 1,3-Oxazepane Systems - Benchchem.
- 4-Boc-6-amino-1,4-oxazepane SDS, 1170390-54-1 Safety Data Sheets - ECHEMI.
- Benzyl Alcohol - Greenfield.
- SAFETY DATA SHEET - Fisher Scientific.
- Personal protective equipment for handling 4-propyl-1,3-oxazole - Benchchem.
- • SAFETY DATA SHEET - Sigma-Aldrich.
- Safety Data Sheet: benzyl alcohol.
- Benzyl-Chloride - Safety Data Sheet.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
- Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions.
- 5 Types of PPE for Hazardous Chemicals | Hazmat School.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
- 1,4-oxazepane - ChemBK.
- 4-Benzyl-2-(benzyloxymethyl)-1,4-oxazepane - PubChem - NIH.
- A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design - Benchchem.
- (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane - CymitQuimica.
- (S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane | 1802150-08-8 - ChemicalBook.
- 1802150-08-8|(S)-4-Benzyl-2-((benzyloxy)methyl)-1,4-oxazepane - BLDpharm.
- 4-benzyl-2-(benzyloxymethyl)-1,4-oxazepane Shanghai Amole Biotechnology Co., Ltd.
- 3,1-benzoxazepine - Organic Syntheses Procedure.
- MSDS of Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate.
- Safety Data Sheet Benzyl Benzoate, Technical Grade.
- Safety Data Sheet: benzyl benzoate - Chemos GmbH&Co.KG.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
